molecular formula C5H5BrO2 B1284017 (5-Bromofuran-2-yl)methanol CAS No. 27230-58-6

(5-Bromofuran-2-yl)methanol

Cat. No.: B1284017
CAS No.: 27230-58-6
M. Wt: 177 g/mol
InChI Key: CFLMVPYEVZXIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromofuran-2-yl)methanol is a useful research compound. Its molecular formula is C5H5BrO2 and its molecular weight is 177 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMVPYEVZXIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562028
Record name (5-Bromofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27230-58-6
Record name (5-Bromofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromofuran-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromofuran-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (5-bromofuran-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, a step-by-step synthesis protocol, and a conceptual framework for its application in drug discovery workflows.

Core Physicochemical Properties

This compound is a furan derivative characterized by a bromine atom at the 5-position and a hydroxymethyl group at the 2-position. These functional groups provide versatile handles for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

PropertyValueSource(s)
Molecular Formula C₅H₅BrO₂[1][2][3][4]
Molecular Weight 177.00 g/mol [1][2][3][5][6]
CAS Number 27230-58-6[1][2][3][4]
Appearance Powder or liquid[3]
Boiling Point 90 °C at 10 Torr[1][2]
Density 1.731 ± 0.06 g/cm³ (Predicted)[1]
InChIKey CFLMVPYEVZXIED-UHFFFAOYSA-N[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-furoic acid. The first step involves the bromination of the furan ring, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of 5-Bromo-2-furoic acid

This protocol is adapted from a general procedure for the bromination of 2-furoic acid.

Materials:

  • 2-Furoic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-furoic acid in carbon tetrachloride.

  • Slowly add bromine to the solution at room temperature with constant stirring.

  • The reaction mixture is then heated to 45-50 °C and stirred for 24 hours.[6]

  • After the reaction is complete, the solvent is removed under reduced pressure to yield a crude solid.

  • The crude 5-bromo-2-furoic acid can be purified by recrystallization from boiling water.[6]

Step 2: Reduction of 5-Bromo-2-furoic acid to this compound

This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • 5-Bromo-2-furoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: In the flask, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Addition of Carboxylic Acid: Dissolve 5-bromo-2-furoic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). Gentle refluxing may be required.

  • Quenching: Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by 10% sulfuric acid, while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Application in Drug Discovery: A Conceptual Workflow

This compound serves as a versatile scaffold in drug discovery. The furan ring is a common motif in many biologically active compounds, and the bromo and hydroxymethyl functionalities allow for diverse chemical modifications to explore structure-activity relationships (SAR).

DrugDiscoveryWorkflow cluster_0 Library Synthesis cluster_1 Screening & Optimization Start This compound (Building Block) Reaction1 Suzuki Coupling (Aryl/Heteroaryl Groups) Start->Reaction1 Br moiety Reaction2 Etherification/Esterification (Linker Modification) Start->Reaction2 OH moiety Library Compound Library Reaction1->Library Reaction2->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound(s) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Preclinical Preclinical Studies Lead->Preclinical Further Development

Caption: A conceptual workflow for the utilization of this compound in a drug discovery program.

This diagram illustrates a hypothetical workflow where this compound is used as a starting material for the synthesis of a diverse compound library. The bromine atom can be functionalized via cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl or heteroaryl groups, while the hydroxyl group can be modified through etherification or esterification to explore different linker chemistries. The resulting library of compounds can then be screened for biological activity. Hits from the screen would undergo structure-activity relationship (SAR) studies to identify a lead compound for further preclinical development.

References

Spectroscopic Profile of (5-Bromofuran-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-bromofuran-2-yl)methanol. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₅H₅BrO₂

  • Molecular Weight: 177.00 g/mol [1]

  • CAS Number: 27230-58-6[2]

  • Structure: this compound chemical structure

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar furan-containing molecules and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~6.40d1HH-3
~6.35d1HH-4
~4.55s2H-CH₂OH
~3.50 (broad)s1H-OH

Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158C-2
~122C-5
~114C-3
~112C-4
~58-CH₂OH

Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3120-3100MediumC-H stretch (furan ring)
2950-2850MediumC-H stretch (methylene)
~1580MediumC=C stretch (furan ring)
~1470MediumC=C stretch (furan ring)
1250-1000StrongC-O stretch (alcohol and ether)
~780StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [3]

m/zAdductPredicted CCS (Ų)
176.95458[M+H]⁺128.1
198.93652[M+Na]⁺140.8
174.94002[M-H]⁻134.2

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Optimize the ionization parameters to obtain a stable signal.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical flow of spectroscopic analysis for structural elucidation.

References

An In-depth Technical Guide to the Stability and Storage of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (5-Bromofuran-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Chemical Profile and General Stability

This compound is a halogenated furan derivative. The furan ring is known to be susceptible to degradation under various conditions, and the presence of a bromine atom and a hydroxymethyl group can influence its reactivity and stability. Generally, furan compounds can be sensitive to acidic conditions, oxidation, and light exposure.

Key Stability Considerations:

  • Hydrolytic Stability: The furan ring can be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidative Stability: Furan rings can undergo oxidation, which may be accelerated by exposure to air and light.

  • Thermal Stability: Elevated temperatures can promote degradation and polymerization.

  • Photostability: Exposure to UV or visible light may induce degradation.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes the rate of potential thermal degradation and other chemical reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture.
Light Protect from light by using an amber or opaque container.Prevents photodegradation.
Ventilation Store in a well-ventilated area.Ensures a safe storage environment, especially for larger quantities.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be inferred from the chemistry of furan and its derivatives.

A This compound B Oxidation Products (e.g., aldehydes, carboxylic acids) A->B Air, Light C Hydrolysis Products (ring-opened species) A->C Acid/Base D Polymerization Products A->D Heat, Acid E Photodegradation Products A->E UV/Visible Light

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradants.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation A Thermal Stress E Sample Collection at Time Points A->E B Photolytic Stress B->E C Hydrolytic Stress (Acidic, Basic, Neutral) C->E D Oxidative Stress D->E F Analytical Method (e.g., HPLC-UV/MS) E->F G Quantify Parent Compound F->G H Identify Degradation Products F->H I Determine Degradation Rate G->I J Elucidate Degradation Pathways H->J K Assess Stability I->K J->K

A Comprehensive Technical Guide to the Synthesis of (5-Bromofuran-2-yl)methanol from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing (5-Bromofuran-2-yl)methanol, a valuable intermediate in pharmaceutical and agrochemical research, starting from the bio-renewable platform chemical, furfural. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the experimental workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound from furfural is typically achieved through a two-step process. The initial step involves the reduction of the aldehyde functional group in furfural to yield furfuryl alcohol. Subsequently, the furan ring of furfuryl alcohol is selectively brominated at the 5-position to afford the final product, this compound.

Logical Flow of the Synthesis

Furfural Furfural Reduction Step 1: Reduction Furfural->Reduction Furfuryl_Alcohol Furfuryl Alcohol Reduction->Furfuryl_Alcohol Bromination Step 2: Bromination Furfuryl_Alcohol->Bromination Final_Product This compound Bromination->Final_Product

Caption: Synthetic pathway from furfural to this compound.

Step 1: Reduction of Furfural to Furfuryl Alcohol

The selective reduction of the aldehyde group in furfural is a critical first step. Various methodologies have been developed, primarily focusing on catalytic hydrogenation.

Experimental Protocols

Method A: Catalytic Hydrogenation over a Biochar-Supported Platinum Catalyst

  • Catalyst: 3 wt% Platinum on biochar (Pt/BC).

  • Reaction Setup: A batch reactor is charged with furfural, the Pt/BC catalyst, and a suitable solvent (e.g., toluene).

  • Reaction Conditions: The reactor is pressurized with hydrogen to 1500 psi and heated to 210°C for 2 hours.

  • Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield furfuryl alcohol.

  • Selectivity: This method demonstrates a selectivity of around 80% for furfuryl alcohol[1][2].

Method B: Metal-Catalyst-Free Transfer Hydrogenation

  • Reagents: Furfural (5 mmol), formic acid (5 mmol), and triethylamine (Et3N, 5 mmol).

  • Reaction Setup: The reagents are added to an autoclave reactor.

  • Reaction Conditions: The mixture is purged with nitrogen gas and then heated to the desired temperature with stirring for the required time.

  • Work-up: After cooling the reactor and releasing the generated gas, the product can be isolated.

  • Conversion: This method can achieve over 99% conversion of furfural to furfuryl alcohol[3].

Method C: Electrocatalytic Reduction

  • Reaction Setup: A continuous-flow microchannel electrochemical reactor is used.

  • Reaction Conditions: A solution of 0.1 M furfural in ethanol with a supporting electrolyte (e.g., 0.05 M) is passed through the reactor at a flow rate of 0.075 mL/min (10-minute residence time) with an applied voltage of 2.20 V under basic conditions.

  • Yield: This protocol can achieve a yield of up to 90% for furfuryl alcohol[4].

Quantitative Data for Furfural Reduction
MethodCatalyst/ReagentsSolventTemperature (°C)Pressure (psi)Time (h)Conversion (%)Selectivity/Yield (%)Reference
Catalytic Hydrogenation3 wt% Pt/BiocharToluene21015002Significant~80 (Selectivity)[1][2]
Transfer HydrogenationFormic Acid, Et3NSolvent-freeVariesN/AVaries>99>99 (Conversion)[3]
Electrocatalytic Reduction-EthanolAmbientN/A0.17 (10 min)-up to 90 (Yield)[4]

Step 2: Bromination of Furfuryl Alcohol

The second step involves the electrophilic substitution of a bromine atom onto the furan ring at the C5 position. Careful control of the reaction conditions is necessary to achieve high selectivity and yield.

Experimental Protocol
  • Reagents: Furfuryl alcohol, bromine, methanol, and diethyl ether.

  • Reaction Setup: A solution of furfuryl alcohol in a mixture of dry diethyl ether and methanol is cooled to between -35°C and -45°C in a stirred reactor.

  • Procedure: A solution of bromine in methanol is added slowly via an addition funnel, maintaining the low internal temperature. After the addition is complete, the mixture is stirred for an additional 2 hours at the reduced temperature.

  • Work-up: The reaction is quenched by saturating the solution with gaseous ammonia to a pH of 8, while maintaining a low temperature. The mixture is then allowed to warm to room temperature. The resulting suspension is filtered to remove ammonium bromide and concentrated in vacuo. The resulting oil is diluted in benzene, filtered through neutral alumina, and the solvent is evaporated.

  • Yield: This procedure has been reported to yield a yellow oil of this compound with a purity sufficient for further reactions, achieving a yield of 90.4%[5].

Quantitative Data for Furfuryl Alcohol Bromination
ReactantBrominating AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Furfuryl AlcoholBromineMethanol / Diethyl Ether-35 to -45290.4[5]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound from furfural.

cluster_reduction Step 1: Reduction of Furfural cluster_bromination Step 2: Bromination of Furfuryl Alcohol Furfural Furfural Reduction_Reaction Catalytic Hydrogenation or Transfer Hydrogenation or Electrocatalytic Reduction Furfural->Reduction_Reaction Reduction_Workup Catalyst Filtration & Solvent Removal Reduction_Reaction->Reduction_Workup Furfuryl_Alcohol Furfuryl Alcohol Reduction_Workup->Furfuryl_Alcohol Bromination_Reaction Bromination with Br2 in Methanol/Ether (-45°C to -35°C) Bromination_Workup Ammonia Quench, Filtration, Concentration, Alumina Filtration Bromination_Reaction->Bromination_Workup Final_Product This compound Bromination_Workup->Final_Product Furfuryl_Alcohol_Input->Bromination_Reaction

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of (5-Bromofuran-2-yl)methanol. In the absence of extensive experimental data for this specific compound, computational methods offer a powerful alternative for predicting its structural, vibrational, and electronic characteristics. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such an analysis, serving as a blueprint for in-silico investigation. The data presented herein is illustrative, based on typical results for structurally related furan and brominated organic compounds, and is intended to serve as a guide for future computational studies.

Theoretical Framework: Density Functional Theory

At the core of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently employed for its robust performance with organic systems. Coupled with a suitable basis set, such as 6-311++G(d,p), which provides flexibility for describing the electron distribution, this approach can yield highly reliable predictions of molecular geometries, vibrational spectra, and electronic properties.

Computational Methodology

A typical quantum chemical investigation of this compound would involve a series of computational steps, each providing unique insights into the molecule's behavior.

Geometry Optimization

The first and most crucial step is the optimization of the molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule in the gas phase. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. A key outcome of this analysis is the confirmation that the optimized geometry represents a true energy minimum, indicated by the absence of imaginary frequencies.

Electronic Properties Analysis

The electronic properties of a molecule are critical for understanding its reactivity and potential applications. Key parameters derived from quantum chemical calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the regions that are rich or poor in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule. It allows for the investigation of charge transfer interactions between different parts of the molecule and provides insights into hyperconjugative effects and intramolecular interactions.

Predicted Molecular Properties of this compound

The following sections present illustrative data that would be expected from a comprehensive quantum chemical study of this compound.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the molecule. The predicted bond lengths and angles are fundamental for understanding its structure.

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.375C2-C1-O1110.5
C2-C31.430C1-C2-C3106.0
C3-C41.365C2-C3-C4106.5
C4-O11.370C3-C4-O1111.0
C1-O11.360C4-O1-C1106.0
C1-Br11.880Br1-C1-C2125.0
C4-C51.510O1-C4-C5124.0
C5-O21.425C4-C5-O2112.0
O2-H10.965C5-O2-H1109.5
Vibrational Spectra Analysis

The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra. The assignments are based on the potential energy distribution (PED) of each vibrational mode.

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Assignment
3550O-H stretch
3120C-H stretch (furan ring)
2950C-H stretch (CH₂OH)
1580C=C stretch (furan ring)
1450C-O-C stretch (furan ring)
1250C-O stretch (alcohol)
1050C-Br stretch
880C-H out-of-plane bend
Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Table 3: Predicted Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap5.3 eV
Dipole Moment2.5 Debye
Natural Bond Orbital (NBO) Analysis

NBO analysis reveals important intramolecular charge transfer interactions, which contribute to the stability of the molecule.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O1σ(C1-C2)5.2
LP(1) O1σ(C3-C4)4.8
LP(2) Br1σ(C1-C2)2.1
π(C1-C2)π(C3-C4)18.5
π(C3-C4)π*(C1-C2)22.3

*E(2) represents the stabilization energy of the hyperconjugative interactions.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for performing quantum chemical calculations on this compound.

G cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_details Computational Details (DFT/B3LYP, 6-311++G(d,p)) comp_details->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculations geom_opt->elec_prop opt_params Optimized Geometrical Parameters geom_opt->opt_params vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) elec_prop->mep nbo Natural Bond Orbital (NBO) Analysis elec_prop->nbo report Technical Report & Data Visualization opt_params->report vib_spectra->report homo_lumo->report mep->report nbo->report

Caption: Workflow for Quantum Chemical Analysis.

Conclusion

This technical guide outlines a robust computational approach for characterizing this compound. By employing DFT calculations, researchers can gain significant insights into its structural, vibrational, and electronic properties, which are invaluable for understanding its chemical behavior and potential applications in drug development and materials science. The methodologies and illustrative data presented here provide a solid foundation for future in-silico studies on this and related compounds.

An In-depth Technical Guide to (5-Bromofuran-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of (5-Bromofuran-2-yl)methanol, a halogenated furan derivative of interest in synthetic chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for experimental design and application.

Core Physical and Chemical Properties

This compound, with the CAS number 27230-58-6, is a furan derivative characterized by a brominated heterocyclic ring and a primary alcohol functional group. Its structural features make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BrO₂[1][2]
Molecular Weight 177.00 g/mol [1]
Appearance Powder or liquid[1]
Boiling Point 90 °C at 10 Torr[2]
Density (Predicted) 1.731 ± 0.06 g/cm³[1]
Melting Point Not experimentally determined
Solubility Miscible with water (with some instability), soluble in common organic solvents such as ethanol, methanol, ether, and acetone. Limited solubility in non-polar solvents like hexane.[3][4][5][6]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.35d1HH-3
~ 6.25d1HH-4
~ 4.60s2H-CH₂OH
~ 2.0-3.0br s1H-OH

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~ 158C-5
~ 152C-2
~ 114C-4
~ 111C-3
~ 58-CH₂OH

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3120-3100MediumC-H stretch (furan ring)
2950-2850MediumC-H stretch (alkane)
~ 1580MediumC=C stretch (furan ring)
~ 1020StrongC-O stretch (alcohol)
~ 750StrongC-Br stretch

Synthesis and Reactivity

This compound can be synthesized from commercially available precursors such as 5-bromo-2-furoic acid or its esters via reduction. The reactivity of this compound is dictated by the furan ring and the primary alcohol functional group.

Experimental Protocol: Synthesis via Reduction of Methyl 5-bromo-2-furoate

This protocol describes a general method for the reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl 5-bromo-2-furoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • 10% Sulfuric acid

  • Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of methyl 5-bromo-2-furoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.

  • The resulting precipitate is filtered off, and the filter cake is washed with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthesis workflow for this compound.

Reactivity Profile
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-bromo-2-furaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC).

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives.

  • Reactions of the Furan Ring: The electron-rich furan ring is susceptible to electrophilic substitution, although the bromine atom is deactivating. The furan ring can also participate in cycloaddition reactions such as the Diels-Alder reaction.

  • Stability: Brominated furans can be sensitive to acidic conditions and may be prone to degradation or polymerization. It is recommended to store this compound in a cool, dark place under an inert atmosphere.

Biological Activity and Applications

While extensive biological studies on this compound are limited, the furan scaffold is a common motif in many biologically active compounds. Derivatives of furan have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The presence of the bromine atom can enhance the lipophilicity and, in some cases, the biological activity of the molecule. Brominated organic compounds are known to be present in various marine natural products with potent biological activities.

Given its structure, this compound is a valuable building block for the synthesis of novel compounds for high-throughput screening in drug discovery programs. It can serve as a precursor for the generation of libraries of furan-containing molecules with potential therapeutic applications.

Caption: Potential applications in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. Avoid formation of dust and aerosols. Store in a tightly closed container in a dry and well-ventilated place.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

(5-Bromofuran-2-yl)methanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (5-Bromofuran-2-yl)methanol

For researchers, scientists, and drug development professionals, understanding the safety and handling precautions for chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 27230-58-6).

Chemical Identification and Physical Properties

This compound is a furan derivative used in pharmaceutical and chemical synthesis.[1] Its proper identification and a clear understanding of its physical properties are the first steps in safe handling.

PropertyValueSource
CAS Number 27230-58-6[1][2]
Molecular Formula C₅H₅BrO₂[1][2]
Molecular Weight 177.0 g/mol [1][2]
Appearance Powder or liquid[1]
Boiling Point 90 °C (at 10 Torr)[2]
Density 1.731 ± 0.06 g/cm³ (Predicted)[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][3] The GHS hazard statements associated with this chemical indicate its potential to cause significant harm upon exposure.

Hazard StatementCodeClassification
Harmful if swallowedH302Acute toxicity - Oral (Category 4)
Harmful in contact with skinH312Acute toxicity - Dermal (Category 4)
Harmful if inhaledH332Acute toxicity - Inhalation (Category 4)
May cause damage to organs through prolonged or repeated exposureH373Specific target organ toxicity — repeated exposure

The signal word for this chemical is Warning .[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure.

Handling
  • Ventilation: Handle in a well-ventilated place.[1] All operations should be conducted within a certified chemical fume hood to avoid inhaling vapors.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves (e.g., Nitrile rubber), and tightly fitting safety goggles with side-shields.[1][4]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • Spill Prevention: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage
  • Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
If Swallowed Get medical help.[1] Rinse mouth.[1]
If on Skin Wash with plenty of water.[1] Get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[1]
If in Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]
Accidental Release Measures

In case of a spill, prevent the product from entering drains, other waterways, or soil.[6] Absorb the spill with inert material and place it into a suitable disposal container.[6]

Experimental Workflow and Safety Visualizations

To further aid researchers, the following diagrams illustrate key safety workflows and logical relationships for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Chemical Weigh/Measure Chemical Prepare Work Area->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Store Unused Chemical Store Unused Chemical Dispose of Waste->Store Unused Chemical

Caption: General laboratory workflow for handling this compound.

G Spill or Exposure Occurs Spill or Exposure Occurs Assess Situation Assess Situation Spill or Exposure Occurs->Assess Situation Minor Spill? Minor Spill? Assess Situation->Minor Spill? Personal Exposure? Personal Exposure? Assess Situation->Personal Exposure? Evacuate Area Evacuate Area Minor Spill?->Evacuate Area No Contain Spill Contain Spill Minor Spill?->Contain Spill Yes Follow First-Aid Follow First-Aid Personal Exposure?->Follow First-Aid Yes Notify Supervisor Notify Supervisor Personal Exposure?->Notify Supervisor No Follow First-Aid->Notify Supervisor Evacuate Area->Notify Supervisor Contain Spill->Notify Supervisor

Caption: Emergency response decision tree for spills or exposure.

G Task Assessment Task Assessment Weighing Solid Weighing Solid Task Assessment->Weighing Solid Preparing Solution Preparing Solution Task Assessment->Preparing Solution Running Reaction Running Reaction Task Assessment->Running Reaction Eye Protection Eye Protection Weighing Solid->Eye Protection Goggles Hand Protection Hand Protection Weighing Solid->Hand Protection Gloves Body Protection Body Protection Weighing Solid->Body Protection Lab Coat Respiratory Protection Respiratory Protection Weighing Solid->Respiratory Protection Dust Mask Preparing Solution->Eye Protection Goggles & Face Shield Preparing Solution->Hand Protection Gloves Preparing Solution->Body Protection Chem-Resistant Apron Preparing Solution->Respiratory Protection Fume Hood Running Reaction->Eye Protection Goggles Running Reaction->Hand Protection Gloves Running Reaction->Body Protection Lab Coat Running Reaction->Respiratory Protection Fume Hood

Caption: Personal Protective Equipment (PPE) selection guide.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] It is crucial to consult local, state, and federal regulations for proper disposal procedures.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and the implementation of a comprehensive laboratory safety program. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

A Technical Guide to (5-Bromofuran-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromofuran-2-yl)methanol , a versatile heterocyclic building block, holds significant potential in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of its commercial availability, synthesis, purification, and its emerging role as a key intermediate in the development of novel therapeutics.

Commercial Availability

This compound is readily accessible from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purities typically exceeding 97%. The following table summarizes key information for sourcing this reagent.

Supplier Typical Purity CAS Number Molecular Formula Molecular Weight
Various commercial suppliers>97%27230-58-6C₅H₅BrO₂177.00 g/mol

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. Key properties are summarized in the table below.

Property Value Reference
Appearance Powder or liquid[1]
Boiling Point 90 °C at 10 Torr[2]
Density (Predicted) 1.731 ± 0.06 g/cm³[1]
PSA (Polar Surface Area) 33.4 Ų[1]
LogP (Predicted) 1.53440[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 5-bromo-2-furaldehyde. This precursor is also commercially available and can be synthesized via the bromination of 2-furaldehyde.

Synthesis of 5-Bromo-2-furaldehyde

A common method for the synthesis of 5-bromo-2-furaldehyde involves the bromination of 2-furaldehyde.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-furaldehyde (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add bromine (1 equivalent) dropwise to the stirred solution at a controlled temperature, typically between 45-50 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from boiling water to yield 5-bromo-2-furaldehyde as a solid.[3]

Reduction of 5-Bromo-2-furaldehyde to this compound

The reduction of the aldehyde functionality to a primary alcohol can be efficiently carried out using a mild reducing agent like sodium borohydride (NaBH₄).

  • Reaction Setup: Suspend 5-bromo-2-furaldehyde (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[4]

G start 5-Bromo-2-furaldehyde reagent Sodium Borohydride (NaBH4) Methanol, 0 °C start->reagent Reduction product This compound reagent->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure this compound purification->final_product

Synthetic workflow for this compound.

Applications in Drug Discovery

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5] this compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Role as a Building Block in Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. Furan-containing compounds have been investigated as potential kinase inhibitors. The (5-Bromofuran-2-yl)methyl moiety can be incorporated into larger molecules to interact with the ATP-binding site of various kinases.

For instance, derivatives of furan-2-yl(phenyl)methanone have shown promising in vitro inhibitory activity against protein tyrosine kinases.[6] The synthesis of such compounds often involves the coupling of a furan-containing fragment, for which this compound can be a key precursor, with other aromatic or heterocyclic systems.

G cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Kinase Signaling Pathway start This compound intermediate1 Functional Group Transformation (e.g., Oxidation to Aldehyde) start->intermediate1 intermediate2 Coupling Reaction (e.g., with Aryl/Heteroaryl partner) intermediate1->intermediate2 final_product Furan-based Kinase Inhibitor intermediate2->final_product inhibitor Furan-based Inhibitor final_product->inhibitor Acts as receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Phosphorylation atp ATP atp->receptor inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Role of this compound in kinase inhibitor synthesis and action.

The above diagram illustrates a general workflow where this compound is first chemically modified and then incorporated into a final kinase inhibitor molecule. This inhibitor can then block the phosphorylation activity of a receptor tyrosine kinase, thereby interrupting downstream signaling pathways that are often hyperactive in cancer cells, leading to a reduction in cell proliferation and survival.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for the development of novel pharmaceuticals. Its furan core provides a versatile scaffold for the design of molecules targeting a range of biological processes, particularly in the area of kinase inhibition. The straightforward synthesis and purification protocols outlined in this guide, coupled with its demonstrated utility in medicinal chemistry, make this compound a valuable tool for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (5-Bromofuran-2-yl)methanol with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-Bromofuran-2-yl)methanol with a variety of arylboronic acids. This reaction is a critical transformation for the synthesis of 5-aryl-2-furanmethanol derivatives, which are valuable intermediates in the development of novel pharmaceutical compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials have made it an indispensable tool in modern organic synthesis.

Furan-containing molecules are important structural motifs in many biologically active compounds. The derivatization of the furan core through methods like the Suzuki coupling allows for the exploration of chemical space and the generation of libraries of novel compounds for drug discovery programs. This document outlines a general protocol for the successful synthesis of (5-arylfuran-2-yl)methanols, presents typical yield data, and provides visual guides to the experimental workflow and the underlying catalytic cycle.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids based on typical results for similar bromofuran derivatives.[5][6] The yields are representative and may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid(5-Phenylfuran-2-yl)methanol92
24-Methoxyphenylboronic acid[5-(4-Methoxyphenyl)furan-2-yl]methanol90
34-Chlorophenylboronic acid[5-(4-Chlorophenyl)furan-2-yl]methanol96
44-(Trifluoromethyl)phenylboronic acid[5-(4-(Trifluoromethyl)phenyl)furan-2-yl]methanol89
53,5-Dimethylphenylboronic acid[5-(3,5-Dimethylphenyl)furan-2-yl]methanol76
63-(Trifluoromethyl)phenylboronic acid[5-(3-(Trifluoromethyl)phenyl)furan-2-yl]methanol82
74-Ethylphenylboronic acid[5-(4-Ethylphenyl)furan-2-yl]methanol92
84-Fluorophenylboronic acid[5-(4-Fluorophenyl)furan-2-yl]methanol80
93-Chlorophenylboronic acid[5-(3-Chlorophenyl)furan-2-yl]methanol80

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or pressure tube

  • Magnetic stirrer with heating plate

  • Condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol), and potassium carbonate (2.0 mmol).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.[7]

  • Solvent Addition:

    • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction flask via syringe.[5]

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.[5]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).[6]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-arylfuran-2-yl)methanol product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow Reactants Reactants: This compound Arylboronic Acid Pd(PPh3)4, K2CO3 Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Solvents Solvent Addition (Dioxane/Water) Setup->Solvents Reaction Heating at 80 °C (3-5 hours) Solvents->Reaction Workup Work-up (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Product: (5-Arylfuran-2-yl)methanol Purification->Product

Caption: Experimental workflow for the Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_reactants cluster_product Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' ((5-Arylfuran-2-yl)methanol) RedElim->ArAr ArBr Ar-Br (this compound) ArBr->OxAdd ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) ArBOH2->Transmetalation Base Base (K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of (5-Bromofuran-2-yl)methanol. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2]

The protocols and data presented herein are compiled from established procedures for Sonogashira couplings of similar brominated heterocyclic compounds and provide a robust starting point for the successful alkynylation of this compound.

Core Concepts

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of a copper acetylide, transmetalation, and reductive elimination to yield the final product and regenerate the catalyst.[4]

While the classic Sonogashira reaction is highly effective, several variations have been developed, including copper-free and ligandless protocols, which can be advantageous in certain contexts to avoid copper contamination or simplify reaction conditions.[5][6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for Sonogashira couplings of various aryl bromides, which can be adapted for this compound.

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterTypical RangeNotes
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂ are common choices.[1]
Copper (I) Co-catalyst 2-10 mol%CuI is the most frequently used co-catalyst.[4]
Ligand (if applicable) 2-10 mol%Triphenylphosphine (PPh₃) is a standard ligand.
Base 2-4 equivalentsTriethylamine (Et₃N), Diisopropylamine (DIPA).[7]
Solvent AnhydrousTetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene.
Temperature Room Temp. to 100 °CDependent on the reactivity of the specific substrates.[2]
Reaction Time 2-24 hoursMonitored by TLC or GC-MS for completion.

Table 2: Representative Yields for Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp.Yield (%)
4-BromoanisolePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF80 °C95
2-Bromopyridine1-HeptynePdCl₂(PPh₃)₂ / CuIDIPATHF60 °C88
3-BromobenzonitrileTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene90 °C92
5-Bromo-3-fluoro-2-cyanopyridine(R)-3-butyn-2-olPd(PPh₃)₄ / CuIEt₃NTHFRT75[8]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound

This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To a dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Add this compound (1.0 equivalent) and the anhydrous solvent.

  • Add the base (2-3 equivalents) followed by the terminal alkyne (1.0-1.2 equivalents).

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated furan methanol.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is adapted for situations where copper contamination is a concern. It often requires a more active palladium catalyst or specific ligands.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a ligand like XPhos or SPhos)

  • Anhydrous base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (if required).

  • Add this compound (1.0 equivalent), the base (2-3 equivalents), and the anhydrous solvent.

  • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Transmetalation Pd(II)-alkynyl Pd(II)-alkynyl Transmetalation->Pd(II)-alkynyl Transmetalation Pd(II)-alkynyl->Pd(0)L2 Reductive Elimination Product Product Pd(II)-alkynyl->Product Product (R-alkyne) Cu(I)X Cu(I)X Copper Acetylide Copper Acetylide Cu(I)X->Copper Acetylide Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)X Base Copper Acetylide->Transmetalation Cu-Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for performing a Sonogashira coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Prepare Dry Glassware under Inert Atmosphere Add Reagents Add Catalyst, Co-catalyst, This compound, Solvent, and Base Start->Add Reagents Add Alkyne Add Terminal Alkyne Add Reagents->Add Alkyne Stir Stir at Appropriate Temperature Add Alkyne->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify End Characterize Product Purify->End

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its reliability and tolerance of a wide range of functional groups.[3] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[1]

This document provides a detailed protocol for the Heck reaction using (5-Bromofuran-2-yl)methanol as a substrate. While specific literature on this exact substrate is limited, the following protocols are based on established methodologies for Heck reactions with structurally similar brominated heterocyclic compounds.[4][5][6] These notes are intended to serve as a comprehensive guide for researchers to successfully implement this transformation and as a starting point for further optimization.

Proposed Reaction Scheme

The Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate) is expected to proceed as follows, yielding a substituted vinylfuran. This product can be a valuable intermediate for the synthesis of more complex molecules.

Caption: General scheme for the Heck reaction of this compound.

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of brominated heterocyclic compounds, which can be adapted for this compound.

ComponentExample ReagentsTypical Concentration/LoadingRole in ReactionReference
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄1-5 mol%Active catalyst for C-C bond formation[1][6][7]
Ligand PPh₃, P(o-tol)₃, BINAP2-10 mol%Stabilizes and activates the Pd catalyst[1][6]
Base Et₃N, K₂CO₃, NaOAc1.5-2.5 equivalentsNeutralizes the generated acid (HBr)[1][7][8]
Solvent DMF, MeCN, Toluene, WaterProvides a medium for the reaction[5][7][8]
Alkene Styrene, n-Butyl acrylate, Methyl acrylate1.2-1.5 equivalentsCoupling partner[6]
Temperature 80-120 °CProvides energy for the reaction to proceed[7][9]

Detailed Experimental Protocol

This protocol provides a starting point for the Heck reaction of this compound with styrene as the coupling partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), Palladium(II) acetate (0.03 mmol), and Tri(o-tolyl)phosphine (0.06 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol) to the Schlenk tube. Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

  • Alkene Addition: Add styrene (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and triethylamine hydrobromide.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

G start Start setup Reaction Setup: - this compound - Pd(OAc)₂ - P(o-tol)₃ - Inert Atmosphere start->setup reagents Add Solvents and Reagents: - Anhydrous DMF - Et₃N setup->reagents alkene Add Alkene: - Styrene reagents->alkene reaction Heat Reaction Mixture (100 °C, 12-24h) alkene->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup dry Dry and Concentrate workup->dry purify Purification: - Flash Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for the Heck coupling reaction.

Heck Reaction Catalytic Cycle

The following diagram outlines the key steps in the catalytic cycle of the Mizoroki-Heck reaction.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene Ar-Pd(II)-X (Alkene)Ln Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X Ln Insertion->PdII_Alkyl Elimination β-Hydride Elimination PdII_Alkyl->Elimination PdII_Hydride H-Pd(II)-X Ln Elimination->PdII_Hydride Product RedElim Reductive Elimination (Base) PdII_Hydride->RedElim RedElim->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for the palladium-catalyzed Buchwald-Hartwig amination of (5-Bromofuran-2-yl)methanol. This reaction is a powerful method for the synthesis of C-N bonds, which are crucial in the development of novel pharmaceutical compounds and other functional materials. The furan scaffold is a key heterocyclic motif found in numerous biologically active molecules, and the ability to introduce amino functionalities allows for the exploration of new chemical space in drug discovery.[1]

Introduction

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex.[2][3] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering significant advantages over traditional methods for C-N bond formation.[1]

The specific application to this compound allows for the synthesis of novel (5-aminofuran-2-yl)methanol derivatives. These compounds are of interest in medicinal chemistry as the furan ring can act as a bioisostere for a phenyl ring, and the amino and alcohol functionalities provide points for further molecular diversification.[1]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired (5-aminofuran-2-yl)methanol product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][3]

The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.[4]

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized based on procedures for similar halo-furan substrates.[1] Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary to achieve the best results for this compound and the specific amine coupling partner.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

General Protocol for Buchwald-Hartwig Amination

dot

Experimental_Workflow Setup 1. Reaction Setup - Add Pd precursor, ligand, and base to a dry Schlenk flask. - Evacuate and backfill with inert gas. Reagents 2. Reagent Addition - Add this compound, amine, and anhydrous solvent. Setup->Reagents Reaction 3. Reaction - Heat the mixture with stirring (e.g., 80-110 °C). - Monitor progress by TLC or LC-MS. Reagents->Reaction Workup 4. Workup - Cool to room temperature. - Dilute with solvent and filter. - Wash with water and brine. Reaction->Workup Purification 5. Purification - Dry organic layer and concentrate. - Purify by column chromatography. Workup->Purification Product Final Product (5-aminofuran-2-yl)methanol derivative Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents).

  • Reagent Addition: To the flask, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents). Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired (5-aminofuran-2-yl)methanol derivative.

Note on the Hydroxymethyl Group: The presence of the free hydroxyl group on the substrate may potentially interfere with the catalytic cycle, for instance, by coordinating to the palladium center or reacting with the strong base. If low yields are observed, protection of the alcohol (e.g., as a silyl ether) prior to the amination and subsequent deprotection may be necessary. Alternatively, screening of milder bases (e.g., K₃PO₄) could be beneficial.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of the Buchwald-Hartwig amination of this compound. Yields are highly dependent on the specific amine and the optimized conditions.

ParameterCondition 1Condition 2Condition 3Reference
Palladium Precursor Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)[Pd(allyl)Cl]₂ (1 mol%)[1][5]
Ligand Xantphos (2 mol%)RuPhos (4 mol%)t-BuXPhos (4 mol%)[4][5]
Base NaOtBu (1.4 eq)Cs₂CO₃ (2.0 eq)t-BuOLi (2.1 eq)[1][4]
Solvent TolueneDioxaneToluene[1][4]
Temperature (°C) 100-110100100[1][4]
Reaction Time (h) 12-2412-2424[1][4]

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as toluene and dioxane are flammable and should be used in a well-ventilated area away from ignition sources.

  • All reactions should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing (5-Bromofuran-2-yl)methanol as a key building block. The furan motif is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. The ability to functionalize the 5-position of the furan ring through robust and versatile cross-coupling methodologies is of significant interest in the discovery and development of novel therapeutic agents and functional materials.

This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—for the derivatization of this compound, providing detailed experimental procedures, representative quantitative data, and visualizations of the reaction workflows.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl- or heteroarylboronic acids. This reaction is widely used to synthesize 5-aryl-2-furanmethanol derivatives, which are important intermediates in medicinal chemistry.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-2M aq. K₂CO₃Dioxane803-5~92[1]
24-Chlorophenylboronic acidPd(II) complex (0.1)-Cs₂CO₃TolueneMW (25 min)-96[2]
34-Methylphenylboronic acidPd(PPh₃)₄ (3)-2M aq. K₂CO₃Dioxane804~90
43-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-2M aq. Na₂CO₃DME8512~85

Yields are based on similar substrates and should be considered representative. Optimization may be required for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of (5-(p-tolyl)furan-2-yl)methanol.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a pressure tube, add this compound (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (3 mol%).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 equiv.) and 1,4-dioxane to the tube.

  • Seal the tube and heat the mixture to 80 °C under an argon atmosphere for 3-5 hours, monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, Pd(PPh3)4 B Add aq. K2CO3 and Dioxane A->B C Heat at 80°C under Argon (3-5h) B->C D Cool to RT, add Water C->D E Extract with Ethyl Acetate D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 5-alkynyl-2-furanmethanol derivatives. These products are valuable precursors for more complex molecules.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (1-5)CuI (2-10)Et₃NTHF40-6016~85-95[3][4]
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMFRT12~90
3TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF606~88
4Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT24~85[4]

Yields are based on similar substrates and should be considered representative. Optimization may be required for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of (5-(phenylethynyl)furan-2-yl)methanol.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%).[3]

  • Add this compound (1.0 equiv.) and anhydrous, degassed THF.

  • Add Et₃N (3.0 equiv.) and then phenylacetylene (1.2 equiv.).[3]

  • Stir the reaction mixture at 40-60 °C and monitor the reaction progress by TLC.[3]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[3]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd(PPh3)4 and CuI to Schlenk Flask B Add this compound and anhydrous THF A->B C Add Et3N and Terminal Alkyne B->C D Stir at 40-60°C under Inert Atmosphere C->D E Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H

Sonogashira Coupling Experimental Workflow

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form 5-alkenyl-2-furanmethanol derivatives. This reaction is particularly useful for introducing vinyl groups that can be further functionalized.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)-Et₃NDMF/TBABMW (5 min)-88[5]
2Ethyl acrylatePd(II) complex (0.25)-Et₃NDMF/TBAB1304>80[5]
3n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018-24~85
4AcrylonitrilePd(II) complex (0.25)-Et₃NDMF/TBAB130388[5]

Yields are based on similar substrates and should be considered representative. Optimization may be required for this compound.

Experimental Protocol: Heck Reaction

This protocol describes the synthesis of (5-(2-phenylethenyl)furan-2-yl)methanol.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, styrene (1.5 equiv.), and Et₃N (1.5 equiv.).

  • Seal the tube and heat to 100 °C for 18-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd(OAc)2, P(o-tol)3 B Add Acetonitrile, Alkene, and Et3N A->B C Heat at 100°C in Sealed Tube (18-24h) B->C D Cool and Dilute with Ethyl Acetate C->D E Wash with Water and Brine D->E F Dry, Concentrate E->F G Column Chromatography F->G

Heck Reaction Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling this compound with a wide range of primary and secondary amines to produce 5-(amino)furan-2-methanol derivatives.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-24Good to Excellent[6]
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1008-16High[6]
3MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene8018~95
4BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10012~90

Yields are based on similar substrates and should be considered representative. Optimization may be required for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of (5-(phenylamino)furan-2-yl)methanol.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), aniline (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).[6]

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Base, Catalyst, and Ligand in Schlenk Tube B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Toluene B->C D Heat at 110°C (12-24h) C->D E Cool and Dilute with Ethyl Acetate D->E F Filter through Celite E->F G Concentrate and Purify by Chromatography F->G

Buchwald-Hartwig Amination Experimental Workflow

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The advent of microwave-assisted synthesis has revolutionized this reaction, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often improved yields, and enhanced reaction consistency.[1]

This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of (5-Bromofuran-2-yl)methanol with various arylboronic acids. This specific transformation is valuable for the construction of 5-aryl-2-(hydroxymethyl)furans, which are versatile intermediates in medicinal chemistry and drug development. The protocols provided herein are based on established methodologies for the Suzuki coupling of related brominated heterocyclic compounds and are intended to serve as a comprehensive guide for reaction setup, optimization, and execution.

Reaction Principle

The microwave-assisted Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the furan ring, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired 5-aryl-2-(hydroxymethyl)furan and regenerate the palladium(0) catalyst. Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, leading to a significant rate enhancement.

Data Presentation: A Comparative Overview of Reaction Conditions

The successful execution of a microwave-assisted Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, and solvent. The following tables summarize typical conditions and reported yields for the Suzuki coupling of various brominated heterocycles, providing a valuable reference for optimizing the reaction of this compound.

Table 1: Comparison of Palladium Catalysts

CatalystLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄Triphenylphosphine1 - 5Readily available, effective for a range of substrates.
PdCl₂(dppf)dppf1 - 3Often provides higher yields and shorter reaction times.
Pd(OAc)₂(with external phosphine ligand)1 - 5Versatile precursor, allows for ligand screening.
PalladacyclesVarious0.1 - 2High thermal stability and catalytic activity.[2]

Table 2: Comparison of Bases

BaseStrengthTypical EquivalentsCommon SolventsNotes
K₂CO₃Moderate2 - 3Aqueous mixtures (e.g., Dioxane/H₂O, EtOH/H₂O)Widely used, cost-effective.
Cs₂CO₃Strong2Toluene, Dioxane, DMFOften improves yields for challenging substrates.[2]
K₃PO₄Strong2 - 3Dioxane, DMFEffective for sterically hindered substrates.
Na₂CO₃Moderate2 - 3Aqueous mixturesA common and effective choice.[3]

Table 3: Comparison of Solvents

Solvent SystemPolarityMicrowave AbsorptionTypical Reaction Temperature (°C)
Dioxane / H₂OHighExcellent100 - 150
Toluene / H₂OLow (biphasic)Moderate120 - 160
DMFHighExcellent120 - 180
Ethanol / H₂OHighExcellent100 - 140

Experimental Protocols

Materials and Equipment:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water)

  • Microwave synthesis reactor

  • Microwave vials with stir bars

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

General Protocol for Microwave-Assisted Suzuki Coupling:

  • Reactant Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 - 1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 - 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water). The reaction concentration is typically in the range of 0.1 to 0.5 M.

  • Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Vial Sealing: Securely seal the microwave vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 100-150 °C and the reaction time to 10-40 minutes. The power output should be adjusted to maintain the target temperature.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(hydroxymethyl)furan.

Protocol for Reaction Optimization:

To achieve the highest yield and purity for a specific arylboronic acid, a systematic optimization of the reaction parameters is recommended.

  • Catalyst Screening: Perform the reaction with different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), and a palladacycle) while keeping other parameters constant.

  • Base Screening: Using the best catalyst from the previous step, screen various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent System Evaluation: With the optimal catalyst and base, evaluate different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).

  • Temperature and Time Optimization: Once the best combination of catalyst, base, and solvent is identified, perform a time-course and temperature optimization study to find the conditions that provide the best conversion with minimal byproduct formation.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' R-X This compound R-X->Oxidative Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reactants Combine this compound, Arylboronic Acid, and Base in a Microwave Vial Catalyst Add Palladium Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas and Seal Vial Solvent->Inert Microwave Irradiate in Microwave Reactor (Set Temperature and Time) Inert->Microwave Extraction Cool, Dilute, and Perform Liquid-Liquid Extraction Microwave->Extraction Drying Dry Organic Layer and Evaporate Solvent Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated 5-Aryl-2-(hydroxymethyl)furan Purification->Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

References

Catalyst Selection for Heck Reaction with (5-Bromofuran-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an appropriate catalyst system for the Mizoroki-Heck reaction involving (5-Bromofuran-2-yl)methanol. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction crucial for the synthesis of substituted alkenes from unsaturated halides.[1] The functionalized vinyl-furan products derived from this compound are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Introduction to Catalyst Selection

The success of the Heck reaction is highly dependent on the judicious choice of the palladium catalyst, ligands, base, and solvent system. For a substrate such as this compound, the key considerations for catalyst selection revolve around achieving high catalytic activity, selectivity, and functional group tolerance, particularly for the primary alcohol.

Palladium Precursors: The most commonly employed palladium precursors for the Heck reaction are Pd(OAc)₂ (Palladium(II) acetate) and Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[2] Pd(OAc)₂ is often preferred due to its stability and efficiency.[3] It is reduced in situ to the active Pd(0) species.

Ligands: Phosphine ligands are critical for stabilizing the active palladium catalyst and modulating its reactivity.[2] For electron-rich heteroaromatic substrates like furan derivatives, the choice of ligand can significantly impact the reaction outcome. Common choices include monodentate phosphines like triphenylphosphine (PPh₃) and bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃).[2]

Bases: A base is required to neutralize the hydrohalic acid generated during the catalytic cycle.[4] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][4]

Solvents: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.[4]

Proposed Catalyst Systems and Reaction Conditions

Data Presentation: Catalyst Performance with Related Bromo-Heterocycles

The following table summarizes typical yields for Heck reactions of various bromo-heterocycles with different alkenes, providing an indication of expected performance.

EntryBromo-HeterocycleAlkeneCatalyst SystemSolventTemp (°C)Yield (%)
12-BromothiopheneStyrenePd(OAc)₂ / PPh₃ / Et₃NDMF10085
23-Bromopyridinen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃ / NaOAcDMAc12092
32,4-DibromofuranStyrenePd(OAc)₂ / PPh₃ / Et₃NDMF100>90 (mono-adduct)
45-BromoindoleMethyl acrylatePd(OAc)₂ / P(t-Bu)₃ / K₂CO₃Dioxane11078
52-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ / PPh₃ / Et₃NDMF10088

Note: This data is compiled from various sources on Heck reactions of related compounds and should be used as a guideline for reaction optimization with this compound.

Experimental Protocols

The following are detailed protocols for performing the Heck reaction with this compound using two common catalyst systems.

Protocol 1: Pd(OAc)₂ / PPh₃ System

This protocol utilizes a standard and widely applicable catalyst system.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the alkene (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath.

  • Stir the reaction at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated furan derivative.

Protocol 2: Ligand-Free Heck Reaction (Jeffery Conditions)

For some activated aryl bromides, a ligand-free protocol in the presence of a phase-transfer catalyst can be effective.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium chloride (TBAC)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) / Water (H₂O) mixture

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.01 mmol, 1 mol%), Tetrabutylammonium chloride (1.0 mmol, 1.0 equiv.), and Sodium bicarbonate (2.0 mmol, 2.0 equiv.).

  • Add a solvent mixture of DMF (4 mL) and water (1 mL).

  • Add the alkene (1.1 mmol, 1.1 equiv.).

  • Heat the reaction mixture to 80-100 °C.

  • Stir the reaction at this temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Catalyst Selection and Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Define Substrates: This compound + Alkene B Select Catalyst System: - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) - Base (e.g., Et3N) - Solvent (e.g., DMF) A->B Informs C Assemble Reaction under Inert Atmosphere B->C D Heat and Stir (e.g., 80-120 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction and Aqueous Workup E->F Upon Completion G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Workflow for Heck reaction catalyst selection and execution.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII A Oxidative Addition A->PdII AlkeneComplex R-Pd(II)-X (Alkene)L PdII->AlkeneComplex B Alkene Coordination B->AlkeneComplex SigmaAlkyl R'-Pd(II)-X L2 AlkeneComplex->SigmaAlkyl C Migratory Insertion C->SigmaAlkyl HydridoPd H-Pd(II)-X L2 SigmaAlkyl->HydridoPd Product Product (Vinylated Furan) SigmaAlkyl->Product D β-Hydride Elimination D->HydridoPd HydridoPd->Pd0 E Reductive Elimination E->Pd0 HXBase [H-Base]+X- E->HXBase RX R-X (this compound) RX->A Alkene Alkene Alkene->B Base Base Base->E

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Workup of Sonogashira Coupling of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workup and purification procedure for the Sonogashira coupling reaction between (5-Bromofuran-2-yl)methanol and various terminal alkynes. The presence of the hydroxymethyl group on the furan ring introduces polarity to the product molecule, necessitating specific considerations during extraction and purification to ensure high yield and purity.

Introduction

The Sonogashira cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base, under mild conditions.[1] The resulting (5-alkynylfuran-2-yl)methanol derivatives are valuable intermediates in the synthesis of various biologically active compounds and functional materials.

The workup procedure is a critical step to isolate the desired product from the reaction mixture, which contains the catalyst residues, unreacted starting materials, and byproducts. The protocol outlined below is optimized for small to medium-scale reactions and can be adapted for a range of terminal alkynes.

Data Presentation

Table 1: Summary of a Typical Aqueous Workup Procedure

StepProcedurePurpose
1. QuenchingThe reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).To neutralize the amine base and protonate any acetylides, facilitating their removal in the aqueous phase.
2. ExtractionThe quenched reaction mixture is extracted with an organic solvent such as ethyl acetate (EtOAc) or a mixture of EtOAc and tetrahydrofuran (THF).To transfer the organic product from the aqueous phase to the organic phase.
3. WashingThe combined organic layers are washed sequentially with water and brine (saturated aqueous NaCl solution).To remove any remaining water-soluble impurities and salts.
4. DryingThe organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).To remove residual water from the organic solvent.
5. Filtration & ConcentrationThe drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.To obtain the crude product as a residue.

Table 2: Representative Flash Chromatography Conditions for Purification

ParameterConditionRationale
Stationary PhaseSilica gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase (Eluent)Gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10% to 50% EtOAc)A gradient elution is often necessary to first elute non-polar byproducts and then the more polar product. The optimal gradient should be determined by Thin Layer Chromatography (TLC) analysis.
Sample LoadingDry loading is recommended for oily or highly soluble crude products.Improves separation resolution by ensuring a narrow starting band.
DetectionUV visualization at 254 nm or staining with a suitable agent (e.g., potassium permanganate).The furan ring and the alkyne moiety are typically UV active. Staining helps visualize non-UV active impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure
  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction flask with stirring. The volume of the NH₄Cl solution should be approximately equal to the volume of the reaction solvent.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc). For products with higher polarity, a mixture of EtOAc and THF (e.g., 1:1 v/v) can be used to improve extraction efficiency. The volume of the organic solvent for each extraction should be roughly equal to the volume of the aqueous layer.

    • Combine the organic layers in a separate flask.

  • Washing:

    • Wash the combined organic layers with an equal volume of deionized water to remove any remaining NH₄Cl.

    • Subsequently, wash the organic layer with an equal volume of brine. This helps to break any emulsions and further remove water from the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for 15-20 minutes with occasional swirling.

    • Filter the mixture through a cotton plug or filter paper to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., EtOAc or CH₂Cl₂).

    • Spot the solution on a silica gel TLC plate and develop it using various solvent systems (e.g., different ratios of hexanes and EtOAc) to determine the optimal mobile phase for separation. An ideal solvent system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 10% EtOAc in hexanes).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., CH₂Cl₂), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., EtOAc).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified (5-alkynylfuran-2-yl)methanol.

Mandatory Visualization

Workup_Workflow ReactionMixture Sonogashira Reaction Mixture Quenching Quench with sat. aq. NH4Cl ReactionMixture->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction AqueousPhase1 Aqueous Phase (Waste) Extraction->AqueousPhase1 Discard OrganicPhase1 Combined Organic Layers Extraction->OrganicPhase1 Washing Wash with Water & Brine OrganicPhase1->Washing AqueousPhase2 Aqueous Wash (Waste) Washing->AqueousPhase2 Discard OrganicPhase2 Washed Organic Layer Washing->OrganicPhase2 Drying Dry over Na2SO4 OrganicPhase2->Drying Filtration Filter and Concentrate Drying->Filtration CrudeProduct Crude Product Filtration->CrudeProduct Purification Flash Column Chromatography CrudeProduct->Purification PureProduct Purified Product ((5-alkynylfuran-2-yl)methanol) Purification->PureProduct Purification_Logic Crude Crude Product Contains: Product, Starting Materials, Catalysts, Byproducts Column {Silica Gel Column | Mobile Phase Gradient} Crude->Column  Load Fractions Non-polar Impurities (elute first) Product Polar Impurities (elute last or retained) Column->Fractions Elute   PureProduct Pure Product Fractions:f1->PureProduct  Combine & Evaporate

References

Application Notes: Derivatization of (5-Bromofuran-2-yl)methanol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Bromofuran-2-yl)methanol is a heterocyclic organic compound with applications in synthetic chemistry and the development of novel pharmaceuticals and agrochemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct GC-MS analysis of polar molecules like this compound, which contains a hydroxyl group, can be challenging due to poor peak shape, low volatility, and potential thermal degradation in the GC inlet.

Derivatization is a chemical modification process that converts a compound into a product of similar structure but with properties that are more suitable for a given analytical method. For the GC-MS analysis of this compound, derivatization of the hydroxyl group is crucial to increase its volatility and thermal stability, leading to improved chromatographic resolution and enhanced sensitivity. The two most common derivatization techniques for alcohols are silylation and acylation.

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This is typically achieved by reacting the alcohol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS ether is significantly more volatile and less polar than the original alcohol, leading to sharper peaks and shorter retention times in GC analysis.

Acylation

Acylation is another effective derivatization method where the hydroxyl group is converted into an ester. This is commonly done using an acylating agent such as an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride (e.g., acetyl chloride). The resulting ester is more volatile and thermally stable than the parent alcohol. The choice of acylating agent can also be used to introduce specific functional groups that enhance detectability, for example, by an electron capture detector (ECD).

This application note provides detailed protocols for the silylation and acylation of this compound for subsequent GC-MS analysis.

Experimental Protocols

1. Silylation of this compound

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

2. Acylation of this compound

This protocol describes the formation of the acetate ester of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to the vial.

  • Add 100 µL of acetic anhydride to the vial.

  • Securely cap the vial and vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Data Presentation

The following tables summarize the expected GC-MS data for the underivatized this compound and its derivatized forms. Please note that the retention times and mass spectra are predicted based on the analysis of structurally similar compounds, as direct experimental data for the derivatives of this compound is not widely available.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio20:1
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400

Table 2: Predicted Retention Times and Mass Spectra of this compound and its Derivatives

CompoundPredicted Retention Time (min)Predicted Key Mass Fragments (m/z)
This compound~12.5176/178 (M+), 147/149, 97, 69
(5-Bromofuran-2-yl)methyl trimethylsilyl ether~10.8248/250 (M+), 233/235, 159, 73
(5-Bromofuran-2-yl)methyl acetate~11.5218/220 (M+), 176/178, 159, 43

Note: The presence of bromine results in characteristic isotopic patterns (M+ and M+2) with approximately equal intensity.

Visualization

The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Solvent Dissolve in Anhydrous Solvent Sample->Solvent Silylation Silylation (BSTFA + TMCS, 70°C) Solvent->Silylation Option 1 Acylation Acylation (Acetic Anhydride, 60°C) Solvent->Acylation Option 2 GCMS GC-MS System Silylation->GCMS Acylation->GCMS Data Data Acquisition (Retention Time, Mass Spectrum) GCMS->Data

Derivatization and GC-MS analysis workflow.

Protection of the Hydroxyl Group in (5-Bromofuran-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the hydroxyl group in (5-Bromofuran-2-yl)methanol. The selection of an appropriate protecting group is critical for the successful execution of multi-step synthetic routes involving this versatile building block. The furan ring is sensitive to strongly acidic conditions, and the bromo substituent can be reactive towards certain reagents, necessitating a careful choice of protective strategies. This guide outlines three common and effective methods for hydroxyl group protection—as a tert-butyldimethylsilyl (TBDMS) ether, a benzyl (Bn) ether, and a tetrahydropyranyl (THP) ether—and discusses their compatibility with the substrate.

Introduction to Protecting Groups for this compound

The hydroxyl group of this compound is a reactive site that can interfere with various synthetic transformations. Its protection is often a necessary step to prevent unwanted side reactions. The ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions for subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.

This document focuses on three widely used protecting groups:

  • tert-Butyldimethylsilyl (TBDMS) group: Forms a silyl ether that is robust under basic, organometallic, and many oxidizing and reducing conditions. It is typically cleaved by fluoride ions or acidic conditions.

  • Benzyl (Bn) group: Forms a benzyl ether which is stable across a wide range of chemical conditions, including acidic and basic environments. It is most commonly removed by catalytic hydrogenolysis.

  • Tetrahydropyranyl (THP) group: Forms an acetal that is stable to basic, organometallic, and nucleophilic reagents. It is, however, labile to acidic conditions.

Comparative Data of Common Protecting Groups

The choice of protecting group depends on the planned synthetic route. The following table summarizes typical reaction conditions and yields for the protection of primary alcohols, including substrates analogous to this compound.

Protecting GroupReagents and ConditionsSolventTypical Reaction TimeTypical YieldCleavage Conditions
TBDMS TBDMS-Cl, ImidazoleDMF1 - 12 h>95%TBAF in THF; or mild acid (e.g., AcOH)
Benzyl (Bn) BnBr, NaHTHF1 - 6 h>90%H₂, Pd/C; or strong acid
THP DHP, cat. PPTS or TsOHCH₂Cl₂0.5 - 3 h>90%Mild acid (e.g., AcOH in THF/H₂O)

Experimental Protocols

Detailed methodologies for the protection of the hydroxyl group of this compound are provided below.

Protocol 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

This protocol is based on the highly efficient silylation of a structurally similar substrate, 2-bromo-5-hydroxymethylpyridine, which affords the protected product in high yield.[1]

Reaction:

This compound + TBDMS-Cl → 2-((tert-Butyldimethylsilyloxy)methyl)-5-bromofuran

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF at room temperature, add TBDMS-Cl (1.2 eq) portionwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-4 hours), dilute the reaction mixture with diethyl ether and wash with water to remove DMF and imidazole salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford 2-((tert-butyldimethylsilyloxy)methyl)-5-bromofuran.

Expected Yield: >95%

Protocol 2: Benzyl (Bn) Ether Protection

This protocol employs the Williamson ether synthesis, a reliable method for the formation of benzyl ethers.[2]

Reaction:

This compound + BnBr → 2-(Benzyloxymethyl)-5-bromofuran

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add BnBr (1.1 eq) dropwise.

  • Warm the reaction mixture to room temperature and stir until the starting material is consumed, as indicated by TLC (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(benzyloxymethyl)-5-bromofuran.

Expected Yield: >90%

Protocol 3: Tetrahydropyranyl (THP) Ether Protection

This protocol describes the acid-catalyzed formation of a THP ether, which is stable under basic conditions.[3]

Reaction:

This compound + DHP → 2-Bromo-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)furan

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add DHP (1.2 eq).

  • Add a catalytic amount of PPTS or TsOH to the mixture.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 2-bromo-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)furan.

Expected Yield: >90%

Mandatory Visualizations

The following diagrams illustrate the workflows for the protection of the hydroxyl group in this compound.

TBDMS_Protection_Workflow start This compound reaction Silylation start->reaction reagents TBDMS-Cl, Imidazole, DMF reagents->reaction product 2-((tert-Butyldimethylsilyloxy)methyl) -5-bromofuran reaction->product deprotection Deprotection (TBAF or Acid) product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for TBDMS protection and deprotection.

Benzyl_Protection_Workflow start This compound reaction Benzylation start->reaction reagents BnBr, NaH, THF reagents->reaction product 2-(Benzyloxymethyl)-5-bromofuran reaction->product deprotection Deprotection (H₂, Pd/C) product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Benzyl ether protection and deprotection.

THP_Protection_Workflow start This compound reaction Acetal Formation start->reaction reagents DHP, cat. Acid, CH₂Cl₂ reagents->reaction product 2-Bromo-5-(((tetrahydro-2H-pyran-2-yl) oxy)methyl)furan reaction->product deprotection Deprotection (Aqueous Acid) product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for THP ether protection and deprotection.

Conclusion

The selection of a suitable protecting group for this compound is a critical decision in the design of a synthetic route. The TBDMS, benzyl, and THP protecting groups all offer viable options with distinct advantages in terms of stability and methods of cleavage. The protocols provided herein offer reliable methods for the protection of this valuable synthetic intermediate, enabling a wider range of subsequent chemical transformations. Researchers should select the protecting group that best fits the orthogonality of their overall synthetic strategy.

References

Application Notes and Protocols: Deprotection of Silyl Ethers of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the deprotection of silyl ethers of (5-Bromofuran-2-yl)methanol, a common intermediate in the synthesis of pharmaceuticals and biologically active compounds. The presence of the brominated furan ring necessitates careful selection of deprotection conditions to ensure high yields and avoid side reactions.

Introduction

Silyl ethers are widely employed as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation and selective cleavage under specific conditions. The deprotection of silyl ethers to regenerate the alcohol is a crucial step in multi-step synthetic sequences. This document outlines common methods for the deprotection of silyl ethers, with a focus on their application to this compound. While specific quantitative data for the deprotection of silyl ethers on this exact substrate is not extensively reported, the protocols provided are based on well-established procedures for similar functionalized molecules. The successful synthesis of silyl ethers of related brominated furanones, such as 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives, suggests the compatibility of these protecting groups with halogenated furan rings.[1]

Data Presentation: Comparison of Common Deprotection Methods

The selection of a deprotection method depends on the specific silyl ether and the overall stability of the substrate. The following table summarizes common reagents and conditions for the cleavage of silyl ethers, with typical yields observed for various substrates.[2][3][4][5][6] It is important to note that optimization for this compound is likely necessary.

Deprotection ReagentSilyl Ether TypeTypical Solvent(s)Typical Temperature (°C)Typical Reaction TimeGeneral Yield (%)Key Considerations & Potential Side Reactions
Tetrabutylammonium fluoride (TBAF) TBDMS, TES, TIPSTHF, CH₂Cl₂0 to RT0.5 - 12 h85-99Most common method. Basicity of TBAF can cause elimination or other side reactions with sensitive substrates.[7][8]
Hydrofluoric acid - Pyridine (HF·Py) TBDMS, TBDPSTHF, Pyridine0 to RT1 - 24 h80-95Often used for more robust silyl ethers. Highly corrosive and toxic.
Acetic Acid (AcOH) TMS, TESTHF/H₂ORT1 - 4 h90-98Mild acidic conditions suitable for acid-labile silyl ethers. May not be effective for bulkier silyl groups.
p-Toluenesulfonic acid (p-TsOH) TBDMS, TIPSCH₂Cl₂, MeOH0 to RT1 - 8 h85-95Acid-catalyzed method. Potential for acid-catalyzed degradation of the furan ring.
Trifluoroacetic acid (TFA) TBDMS, TBDPSCH₂Cl₂, H₂O0 to RT0.5 - 2 h80-95Strong acid, effective for hindered silyl ethers. Risk of furan decomposition.
Sodium Hydride (NaH) Aryl Silyl EthersDMF, THF0 to RT5 min - 1 h95-100Highly chemoselective for aryl silyl ethers, may not be suitable for the target benzylic-type ether.[5]

Experimental Workflow

The general workflow for the deprotection of a silyl ether of this compound involves the reaction of the protected alcohol with a suitable deprotecting agent, followed by workup and purification of the resulting this compound.

Deprotection_Workflow General Workflow for Silyl Ether Deprotection A Silyl-protected This compound C Reaction in Anhydrous Solvent A->C B Deprotection Reagent (e.g., TBAF, Acid) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup & Extraction D->E Reaction Complete F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: General workflow for the deprotection of silyl ethers.

Experimental Protocols

The following are detailed protocols for common deprotection methods. These should be considered as starting points and may require optimization for the specific silyl ether of this compound.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is suitable for the cleavage of most common silyl ethers such as TBDMS and TES.[6]

Materials:

  • Silyl-protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the silyl-protected this compound (1.0 equiv) in anhydrous THF to make a 0.1-0.2 M solution in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.

Protocol 2: Deprotection using Acetic Acid

This mild acidic method is suitable for acid-labile silyl ethers like TMS and TES.

Materials:

  • Silyl-protected this compound

  • Glacial Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the silyl-protected this compound (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.

Signaling Pathways and Logical Relationships

The deprotection of a silyl ether is a chemical transformation rather than a biological signaling pathway. The logical relationship of this process is a straightforward conversion of a protected alcohol to a free alcohol.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products A Silyl Ether (R-O-SiR'3) C Alcohol (R-OH) A->C Deprotection D Silyl Byproduct (e.g., F-SiR'3, HO-SiR'3) A->D B Deprotecting Agent (e.g., F⁻, H⁺) B->C B->D

Caption: Reactant-to-product relationship in silyl ether deprotection.

Concluding Remarks

The choice of the deprotection method for the silyl ether of this compound should be made based on the nature of the silyl group and the potential for side reactions. For TBDMS or other common alkyl silyl ethers, TBAF is a reliable first choice, with careful monitoring for any degradation of the bromofuran moiety. For more acid-sensitive silyl groups, a mild acidic workup may be preferable. It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for this specific substrate before proceeding to a larger scale synthesis.

References

Application Notes and Protocols for the Use of (5-Bromofuran-2-yl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromofuran-2-yl)methanol is a versatile heterocyclic building block increasingly utilized in the synthesis of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive bromine atom and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable scaffold in medicinal chemistry. The furan ring itself is a privileged structure found in numerous biologically active compounds, including antiviral and anticancer agents.[1] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of various aryl and alkynyl moieties. The hydroxyl group provides a handle for further functionalization, including oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the generation of precursors for kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its utility as a scaffold for the construction of more complex molecules through carbon-carbon bond-forming reactions. These reactions are fundamental to the assembly of the core structures of many therapeutic agents.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Furans

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 5-position of the furan ring. These aryl-substituted furan motifs are common in a range of biologically active molecules, including inhibitors of protein kinases.

Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Furans

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of intermediates containing a furan-alkyne linkage, a structural motif present in some antiviral and anticancer drug candidates. The resulting alkynyl group can also serve as a versatile handle for further chemical transformations.

Application Focus: Synthesis of p38 MAP Kinase Inhibitor Precursors

A significant application of furan-based intermediates is in the development of inhibitors for protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. One important target is the p38 mitogen-activated protein (MAP) kinase, a key player in the cellular response to stress and inflammation.[2][3][4][5] Furan-containing compounds have shown promise as potent and selective inhibitors of p38 MAP kinase.[6][7][8][9]

The general strategy involves the use of this compound as a starting material to construct a core scaffold that can be further elaborated to yield potent p38 MAP kinase inhibitors. A common approach is to perform a Suzuki coupling to introduce a substituted aryl group that can interact with the kinase's active site.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself.[2][10] Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation and activation of downstream targets, including other kinases and transcription factors.[5] This ultimately results in the production of pro-inflammatory cytokines and other cellular responses. Inhibition of p38 MAP kinase can block these downstream effects, making it an attractive therapeutic strategy for inflammatory diseases.

p38_MAPK_pathway Stress Cellular Stressors (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2, PRAK) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inflammation Inflammatory Response (Cytokine Production) Downstream_Kinases->Inflammation Transcription_Factors->Inflammation Inhibitor (5-Aryl-furan-2-yl)methanol Derivative (p38 Inhibitor) Inhibitor->p38 inhibits

Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are representative methods for the key transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to yield a 5-aryl-furan-2-yl)methanol derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-pyridinylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and palladium(II) acetate (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Workflow Start This compound + Arylboronic Acid Reagents Pd(OAc)2, PPh3, K2CO3 Dioxane/Water Start->Reagents 1. Add Reagents Reaction Heat (80-100 °C) 4-12 hours Reagents->Reaction 2. React Workup Extraction (Ethyl Acetate) Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product (5-Aryl-furan-2-yl)methanol Purification->Product

Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add the anhydrous solvent (THF or DMF), followed by the amine base (2-3 eq.) and the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura and Sonogashira coupling reactions using starting materials structurally similar to this compound. Actual yields will vary depending on the specific substrates and reaction conditions employed.

Reaction TypeStarting MaterialCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(II)-complex (0.1 mol%)TolueneMW0.496
Suzuki-Miyaura 5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5 mol%)t-Amyl Alcohol1001283
Sonogashira Aryl halidePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%)THF/DIPART389
Sonogashira 2,4-DibromofuranPhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)THF/Et₃NRT285

Note: MW = Microwave irradiation; RT = Room Temperature. Data is compiled from representative literature procedures for similar substrates and is for illustrative purposes.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily undergo robust carbon-carbon bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings, provides efficient access to a wide array of complex molecular architectures. The application of these synthetic strategies towards the development of kinase inhibitors, particularly for the p38 MAP kinase pathway, highlights the importance of this furan derivative in modern drug discovery. The protocols and data presented herein offer a foundational guide for researchers to utilize this compound in their synthetic campaigns to develop novel therapeutic agents.

References

Application of (5-Bromofuran-2-yl)methanol in Organic Electronics: A Prospective Approach

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromofuran-2-yl)methanol , a functionalized furan derivative, presents itself as a versatile building block for the synthesis of novel organic semiconducting materials. While direct applications in organic electronics are not yet widely documented, its structure, featuring a reactive bromine atom and a modifiable hydroxymethyl group, offers significant potential for the creation of π-conjugated polymers for various electronic devices. This document outlines a prospective application of this compound in the development of organic thin-film transistors (OTFTs), including detailed hypothetical protocols and expected performance metrics based on analogous furan-based polymers.

The core strategy involves the modification of the hydroxymethyl group to enhance solubility and processability, followed by a palladium-catalyzed cross-coupling polymerization to form a conjugated polymer. The bromo-functionalization allows for participation in common C-C bond-forming reactions like Suzuki or Stille couplings, which are pivotal in polymer synthesis for organic electronics.[1] Furan-based polymers are of growing interest as sustainable alternatives to their thiophene counterparts, often exhibiting desirable electronic properties and good solubility.[2]

Hypothetical Application: Synthesis of a Poly(furan-alt-diketopyrrolopyrrole) Derivative

For this application note, we propose the synthesis of a donor-acceptor (D-A) copolymer, P(FB-DPP) , where a derivative of this compound serves as the donor unit and diketopyrrolopyrrole (DPP) as the acceptor unit. D-A copolymers are a cornerstone of high-performance organic semiconductors due to their tunable bandgaps and charge transport characteristics.

The proposed synthetic route begins with the etherification of the hydroxymethyl group of this compound to introduce solubilizing alkyl chains. This modification is crucial for solution-based processing of the final polymer. The resulting monomer can then be subjected to a Stille cross-coupling polymerization with a distannylated DPP derivative.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of an OTFT device fabricated with the hypothetical P(FB-DPP) polymer. These values are based on reported data for similar furan-based D-A copolymers.

ParameterValueUnits
Hole Mobility (µh)0.1 - 1.5cm²/Vs
On/Off Current Ratio (Ion/Ioff)> 10^6-
Threshold Voltage (Vth)-5 to -15V
Substrate Temperature80°C
Channel Length (L)20µm
Channel Width (W)1000µm

Experimental Protocols

Synthesis of Monomer 1: 2-Bromo-5-((2-octyldodecyl)oxymethyl)furan

This protocol describes the etherification of this compound to attach a bulky alkyl chain for improved solubility.

Materials:

  • This compound

  • 2-Octyldodecyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add 2-octyldodecyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir overnight.

  • After cooling to room temperature, quench the reaction by the slow addition of deionized water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Monomer 1 .

Synthesis of Polymer P(FB-DPP) via Stille Polymerization

This protocol details the polymerization of Monomer 1 with a distannylated DPP derivative.

Materials:

  • Monomer 1 (from Protocol 1)

  • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

  • Hexamethylditin

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Monomer 1 (1.0 eq), 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

  • Add anhydrous chlorobenzene to the tube.

  • Degas the solution with argon for 30 minutes.

  • Add hexamethylditin (1.05 eq) to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • The chloroform fraction contains the purified P(FB-DPP) polymer. Precipitate in methanol, filter, and dry under vacuum.

Fabrication of a Bottom-Gate, Top-Contact OTFT Device

This protocol describes the fabrication of a standard OTFT device for performance characterization.

Materials:

  • P(FB-DPP) polymer

  • Highly doped n-type silicon wafers with a 300 nm thermally grown SiO₂ layer

  • Trichlorooctadecylsilane (OTS)

  • Anhydrous toluene

  • Gold (Au) for source/drain electrodes

Procedure:

  • Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by oxygen plasma treatment.

  • Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes.

  • Rinse the substrates with fresh toluene and anneal at 120 °C for 30 minutes.

  • Prepare a 5 mg/mL solution of P(FB-DPP) in chloroform.

  • Deposit the polymer thin film onto the OTS-treated substrates via spin-coating.

  • Anneal the polymer film at 120 °C for 30 minutes in a nitrogen-filled glovebox.

  • Thermally evaporate gold source and drain electrodes (50 nm) through a shadow mask onto the polymer film.

  • Characterize the OTFT device in a nitrogen atmosphere using a semiconductor parameter analyzer.

Visualizations

G cluster_synthesis Monomer and Polymer Synthesis start This compound etherification Etherification with 2-octyldodecyl bromide start->etherification monomer1 Monomer 1: Soluble Furan Derivative etherification->monomer1 stille Stille Polymerization monomer1->stille dpp Distannylated DPP Comonomer dpp->stille polymer P(FB-DPP) Polymer stille->polymer

Caption: Synthetic workflow for the proposed P(FB-DPP) polymer.

G cluster_fabrication OTFT Device Fabrication substrate Si/SiO₂ Substrate Cleaning ots OTS Surface Treatment substrate->ots spin_coating P(FB-DPP) Spin-Coating ots->spin_coating annealing Film Annealing spin_coating->annealing electrodes Au Electrode Deposition annealing->electrodes characterization Device Characterization electrodes->characterization

Caption: Experimental workflow for OTFT fabrication and testing.

G cluster_pathway Logical Relationship for High-Performance OTFT A This compound B Functionalization (Etherification) A->B C Soluble Monomer B->C D Stille Polymerization with DPP C->D E Donor-Acceptor Copolymer (P(FB-DPP)) D->E F Ordered Molecular Packing E->F G High Charge Carrier Mobility F->G H High-Performance OTFT G->H

Caption: Pathway from starting material to high-performance device.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (5-Bromofuran-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 5-bromofuran-2-carbaldehyde, which is reduced to the corresponding alcohol, and 5-bromofuran-2-carboxylic acid, which is typically esterified and then reduced.

Q2: What are the primary methods for reducing 5-bromofuran-2-carbaldehyde?

A2: The primary method for reducing 5-bromofuran-2-carbaldehyde is through the use of hydride-donating reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a mild and selective reagent for this transformation.

Q3: Can Lithium Aluminum Hydride (LiAlH₄) be used for the reduction?

A3: Yes, LiAlH₄ is a potent reducing agent that can be used. However, it is less selective than NaBH₄ and can potentially lead to over-reduction or dehalogenation byproducts. It is more commonly used for the reduction of the corresponding ester, methyl 5-bromofuran-2-carboxylate.

Q4: My final product is a dark, viscous oil or solid. What is the likely cause?

A4: The formation of a dark, viscous product is often indicative of polymerization. Furfuryl alcohols are known to be sensitive to acidic conditions, which can catalyze polymerization to form dark, resinous materials often referred to as "humins".[1][2] It is crucial to avoid acidic conditions during workup and purification.

Q5: How can I purify the crude this compound?

A5: Purification is typically achieved through vacuum distillation. Given that furfuryl alcohol itself can be unstable, distillation under reduced pressure helps to lower the boiling point and minimize thermal decomposition. Column chromatography on silica gel can also be employed, but care must be taken to use neutral solvent systems to avoid acid-catalyzed degradation on the silica surface.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Polymerization of the product.1. Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. If necessary, increase the reaction time or the amount of reducing agent. 2. Use a mild workup procedure. Avoid strong acids. A saturated solution of ammonium chloride or a bicarbonate solution is recommended for quenching. 3. Maintain a neutral or slightly basic pH during workup and purification. Use base-washed glassware if necessary.
Presence of Unreacted Starting Material (Aldehyde or Ester) 1. Insufficient reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature or insufficient reaction time.1. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. 2. Ensure the reducing agent is fresh and has been stored under anhydrous conditions. 3. Allow the reaction to proceed for an adequate amount of time, monitoring by TLC. If necessary, allow the reaction to warm to room temperature.
Formation of a Debrominated Byproduct (Furfuryl alcohol) 1. Use of a harsh reducing agent (e.g., LiAlH₄ under forcing conditions). 2. Catalytic hydrogenation conditions.1. If using LiAlH₄, perform the reaction at a low temperature (e.g., 0 °C) and quench the reaction promptly upon completion. Consider using a milder reducing agent like NaBH₄. 2. Avoid catalytic hydrogenation (e.g., H₂/Pd-C) if debromination is a concern, as this method is known to reduce aryl halides.[3][4]
Formation of Polymeric Byproducts (Humins) 1. Presence of acidic impurities in glassware or reagents. 2. Acidic workup conditions. 3. Overheating during solvent removal or distillation.1. Use base-washed and oven-dried glassware. Ensure all reagents and solvents are of high purity. 2. Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃). 3. Remove solvents under reduced pressure at low temperatures. If distillation is used for purification, perform it under high vacuum to minimize the boiling point.
Difficulty in Isolating the Product from the Aqueous Layer 1. The product has some water solubility.1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Brine washing of the combined organic layers can help to remove residual water and improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Bromofuran-2-carbaldehyde with NaBH₄
  • Reaction Setup: To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed (typically 1-2 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound via Reduction of Methyl 5-bromofuran-2-carboxylate with LiAlH₄
  • Reaction Setup: To a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

  • Filtration and Extraction: Filter the resulting solid aluminum salts and wash thoroughly with the reaction solvent. The filtrate contains the product.

  • Drying and Concentration: Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

ByproductChemical StructureLikely OriginMethod of Detection
5-Bromofuran-2-carbaldehyde 5-Bromo-2-formylfuranIncomplete reduction of the starting aldehyde.GC-MS, ¹H NMR
Methyl 5-bromofuran-2-carboxylate Methyl 5-bromo-2-furoateIncomplete reduction of the starting ester.GC-MS, ¹H NMR
Furfuryl alcohol (Furan-2-yl)methanolReductive dehalogenation of the starting material or product.[3][4]GC-MS, ¹H NMR
Polymeric materials (Humins) Complex mixture of oligomers/polymersAcid-catalyzed polymerization of the product or starting material.[1][2][5]Visual (dark color), Insolubility
Ring-opened products Acyclic dicarbonyl compoundsDegradation of the furan ring under harsh acidic or basic conditions.LC-MS, NMR

Visualizations

Synthesis_Workflow cluster_aldehyde Route 1: From Aldehyde cluster_ester Route 2: From Carboxylic Acid/Ester cluster_purification Purification A1 5-Bromofuran- 2-carbaldehyde A2 Reduction (e.g., NaBH4, MeOH) A1->A2 Reactant A3 Crude Product A2->A3 Forms C1 Crude Product B1 5-Bromofuran- 2-carboxylic Acid B2 Esterification (e.g., MeOH, H+) B1->B2 B3 Methyl 5-bromofuran- 2-carboxylate B2->B3 B4 Reduction (e.g., LiAlH4, Et2O) B3->B4 B5 Crude Product B4->B5 C2 Workup (Neutral/Mildly Basic) C1->C2 C3 Vacuum Distillation or Column Chromatography C2->C3 C4 This compound (Pure Product) C3->C4

Caption: Synthetic workflow for this compound.

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Optimizing Suzuki Coupling of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki coupling yield of (5-Bromofuran-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of the Suzuki coupling reaction with this compound?

A1: The success of the Suzuki coupling of this compound hinges on several interdependent parameters. The most critical factors to consider are the choice of palladium catalyst and ligand, the selection of the base, the solvent system, and the reaction temperature. The inherent reactivity of the furan ring and the presence of the hydroxymethyl group can also present specific challenges.[1][2]

Q2: I am observing low to no yield in my reaction. What are the primary potential causes?

A2: Low or no yield is a common issue that can stem from several sources. Key areas to investigate include:

  • Inactive Catalyst: The palladium catalyst may be old or have been improperly handled, leading to deactivation. Using a fresh batch or a more robust pre-catalyst is advisable.[3]

  • Inappropriate Ligand: The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich substrates like furans, bulky and electron-rich phosphine ligands are often more effective.[3][4]

  • Incorrect Base Selection: The base is essential for the transmetalation step. If a weak base is used, the reaction may not proceed efficiently. Switching to a stronger base can often improve yields.[3][5][6]

  • Poor Reagent Quality: Impurities in your this compound, the boronic acid/ester, or the solvent can poison the catalyst.[3][7][8]

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at an appreciable rate. However, excessively high temperatures can lead to degradation.

Q3: What are common side reactions that can lower the yield of my desired product?

A3: Several side reactions can compete with the desired cross-coupling, thereby reducing the yield. These include:

  • Protodeborylation: The boronic acid can be cleaved by hydrolysis, especially with heteroaryl boronic acids.[1] This is a common issue and can be mitigated by using boronic esters (e.g., pinacol esters) or by carefully controlling the amount of water in the reaction.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the this compound. Running the reaction under a strictly inert atmosphere to exclude oxygen can minimize this.[1][3]

  • Dehalogenation: The bromo group on the furan ring can be replaced by a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture, such as an alcohol solvent or an amine base.[1][3]

Q4: How does the hydroxymethyl group on this compound affect the reaction?

A4: The free hydroxyl group can potentially coordinate to the palladium catalyst, which may interfere with the catalytic cycle. While often tolerated, if issues persist, protecting the alcohol as a silyl ether or another suitable protecting group prior to the coupling reaction might be beneficial. Additionally, the alcoholic solvent can sometimes act as a reducing agent, leading to dehalogenation.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is activated in-situ.[3] - Ensure proper inert atmosphere techniques to prevent catalyst oxidation.
Inappropriate Ligand - Screen different phosphine ligands. For furan substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[3][4][9] - Adjust the palladium-to-ligand ratio.
Incorrect Base - If using a weak base (e.g., Na₂CO₃), switch to a stronger base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][5][6] - Ensure the base is finely powdered and dry.
Poor Solvent Choice - Screen different solvents. Common choices include THF, 1,4-dioxane, DMF, or toluene, often with a small amount of water.[1][10] - Ensure solvents are anhydrous and degassed. Solvent impurities can poison the catalyst.[7][8]
Low Temperature - Gradually increase the reaction temperature in 10 °C increments.[3] Microwave heating can sometimes be beneficial.[11]
Issue 2: Significant Formation of Side Products
Side Product Troubleshooting Steps
Homocoupling Product - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[3] - Use a high-purity palladium catalyst.
Dehalogenated Product - Avoid using alcohol as the primary solvent if possible.[1] - If using an amine base, consider switching to an inorganic base like a carbonate or phosphate.[1]
Protodeborylated Starting Material - Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.[1] - Minimize the amount of water in the reaction or run under anhydrous conditions if possible. - Use a stronger base to accelerate the transmetalation step.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting point; optimization of each parameter is recommended.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[12]

  • Add the degassed solvent mixture via syringe.

  • In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture via syringe.[12]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Data Presentation

Table 1: Comparison of Different Bases for Suzuki Coupling

Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Solvent (Dioxane/H₂O 4:1), 90 °C, 12 h.

Base (2.5 equiv) Yield (%) Notes
Na₂CO₃45Weaker base, may require longer reaction times or higher temperatures.
K₂CO₃78A commonly used and effective base.[5]
K₃PO₄85Often provides excellent yields, particularly for challenging substrates.[5]
Cs₂CO₃92Highly effective but more expensive.[3][6]
Table 2: Effect of Different Solvents on Reaction Yield

Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.5 equiv), 90 °C, 12 h.

Solvent (4:1 with H₂O) Yield (%) Notes
1,4-Dioxane78Good general-purpose solvent for Suzuki couplings.
Tetrahydrofuran (THF)72Also a good choice, though lower boiling point may limit reaction temperature.[7][8]
Toluene65Can be effective, especially for less polar substrates.
Dimethylformamide (DMF)88Polar aprotic solvent that can enhance reaction rates, but can be difficult to remove.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R2-B(OR)2 + Base pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Use fresh catalyst) start->check_catalyst check_base Screen Stronger Bases (K3PO4, Cs2CO3) check_catalyst->check_base No Improvement success Yield Improved check_catalyst->success Improvement check_ligand Screen Ligands (e.g., SPhos, XPhos) check_base->check_ligand No Improvement check_base->success Improvement check_temp Increase Temperature check_ligand->check_temp No Improvement check_ligand->success Improvement check_temp->success Improvement

Caption: A troubleshooting workflow for low yield in Suzuki coupling reactions.

References

Technical Support Center: Cross-Coupling of Bromofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromofurans. The information is designed to help users diagnose and resolve common side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the cross-coupling of bromofurans?

A1: The most prevalent side reactions include:

  • Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the bromofuran itself. This is often promoted by the presence of oxygen or certain palladium(II) species.[1][2][3][4][5]

  • Protodebromination/Protodeboronation: Replacement of the bromine atom on the furan ring or the boronic acid group with a hydrogen atom.[6][7] This is a common issue in Suzuki reactions, particularly with heteroaryl boronic acids in the presence of aqueous bases.[7]

  • Ring Opening: The furan ring can be susceptible to cleavage under certain palladium-catalyzed conditions, leading to the formation of α,β-unsaturated aldehydes or ketones.[8][9]

  • Glaser Coupling (in Sonogashira reactions): Homocoupling of the terminal alkyne, which is often catalyzed by the copper cocatalyst in the presence of oxygen.[10][11]

Q2: Which position on a bromofuran is typically more reactive in cross-coupling reactions?

A2: For di-substituted furans, such as 2,4-dibromofuran, the bromine at the C2 position is generally more reactive than the one at the C4 position.[1] This is attributed to the higher electrophilicity of the C2 position, making it more susceptible to oxidative addition by the palladium catalyst.[1] This differential reactivity can be exploited for selective mono-functionalization.

Q3: How can I minimize homocoupling of my boronic acid in a Suzuki reaction with a bromofuran?

A3: Minimizing boronic acid homocoupling involves several strategies:

  • Rigorous Exclusion of Oxygen: Degas your solvents and reaction mixture thoroughly and maintain an inert atmosphere (argon or nitrogen). Oxygen can promote the oxidation of Pd(0) to Pd(II), which facilitates homocoupling.[4][6]

  • Choice of Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or generating Pd(0) in situ from precursors like Pd₂(dba)₃ can be advantageous over using Pd(II) salts (e.g., Pd(OAc)₂), which can directly react with the boronic acid to cause homocoupling.[3][4]

  • Use of Stable Boron Reagents: Consider using more stable boronic esters, such as pinacol or MIDA esters, which are less prone to side reactions like protodeboronation and homocoupling.[6][7]

Q4: My Sonogashira coupling of a bromofuran is giving a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?

A4: Alkyne homocoupling in Sonogashira reactions is primarily due to the copper cocatalyst. To mitigate this:

  • Copper-Free Conditions: Employ a copper-free Sonogashira protocol. Several methods have been developed that proceed efficiently without the addition of a copper salt, thereby eliminating the Glaser coupling pathway.[10][12]

  • Strictly Anaerobic Conditions: If using a copper cocatalyst, it is crucial to maintain a strictly oxygen-free environment, as oxygen promotes the oxidative dimerization of the alkyne.[10]

  • Choice of Base: The base can influence the rate of the desired cross-coupling versus the homocoupling. Amine bases are typically used.[11]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

If you are experiencing poor yields in your cross-coupling reaction with a bromofuran, consult the following troubleshooting guide.

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ.[1]
Inappropriate Ligand The choice of ligand is critical. For Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1][3] For Stille reactions, PPh₃ is a common choice.[13]
Incorrect Base (Suzuki) The base is crucial for transmetalation. If a weaker base like Na₂CO₃ is ineffective, try stronger bases such as K₃PO₄ or Cs₂CO₃.[1]
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. Some cross-coupling reactions require heating to proceed at an optimal rate.[7]
Poor Solubility Ensure all reaction components are adequately solubilized. A change of solvent or the use of a co-solvent may be necessary.
Catalyst Inhibition The furan oxygen can coordinate to the palladium center. The use of appropriate ligands can help mitigate this.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand If no improvement end Yield Improved catalyst->end If successful base Screen Bases (Suzuki) ligand->base If no improvement ligand->end If successful temperature Increase Temperature base->temperature If no improvement base->end If successful solubility Improve Solubility temperature->solubility If no improvement temperature->end If successful solubility->end If successful

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Homocoupling of the Organometallic Reagent

Homocoupling of the boronic acid (Suzuki) or organostannane (Stille) is a common side reaction.

Potential CauseSuggested Solution
Presence of Oxygen Thoroughly degas the reaction mixture and solvents, and maintain a strict inert atmosphere (Ar or N₂).[4]
Pd(II) Precursor Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂).[3][4]
High Concentration of Reagent Consider slow addition of the organometallic reagent to keep its instantaneous concentration low.
Base (Suzuki) Use a weaker base such as K₂CO₃ or K₃PO₄. Strong bases can sometimes promote side reactions.[3]

Troubleshooting Workflow for Organometallic Homocoupling

homocoupling_troubleshooting start Excessive Homocoupling atmosphere Ensure Inert Atmosphere start->atmosphere pd_source Switch to Pd(0) Source atmosphere->pd_source If no improvement end Homocoupling Minimized atmosphere->end If successful reagent_addition Slow Reagent Addition pd_source->reagent_addition If no improvement pd_source->end If successful base_choice Optimize Base (Suzuki) reagent_addition->base_choice If no improvement reagent_addition->end If successful base_choice->end If successful

Caption: Troubleshooting workflow for organometallic homocoupling.

Issue 3: Protodebromination of Bromofuran

The replacement of the bromine atom with hydrogen can be a significant side reaction.

Potential CauseSuggested Solution
Source of Protons Use anhydrous solvents and reagents. Water or other protic sources can lead to protodebromination.
Reaction Temperature Higher temperatures can sometimes promote this side reaction. Try running the reaction at a lower temperature for a longer duration.
Choice of Base Some bases can facilitate protonolysis. Screen different bases to find one that minimizes this side reaction.
Ligand Effects The ligand can influence the stability of the organopalladium intermediate. Bulky, electron-rich ligands may help suppress protodebromination.

Troubleshooting Workflow for Protodebromination

protodebromination_troubleshooting start Protodebromination Observed anhydrous Use Anhydrous Conditions start->anhydrous temperature Lower Reaction Temperature anhydrous->temperature If still problematic end Protodebromination Minimized anhydrous->end If successful base Screen Different Bases temperature->base If still problematic temperature->end If successful ligand Optimize Ligand base->ligand If still problematic base->end If successful ligand->end If successful

Caption: Troubleshooting workflow for protodebromination.

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromofuran

This protocol is a general starting point for the Suzuki-Miyaura coupling of 2-bromofuran with an arylboronic acid.[14]

Materials:

  • 2-Bromofuran

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add 2-bromofuran (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling of 3-Bromofuran

This protocol provides a general method for the Stille coupling of 3-bromofuran with an organostannane.[13][15]

Materials:

  • 3-Bromofuran

  • Organostannane (e.g., aryltributylstannane) (1.1 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Anhydrous DMF, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromofuran and the organostannane.

  • Add degassed, anhydrous DMF via syringe.

  • Add PdCl₂(PPh₃)₂ to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 6-16 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through celite, washing with an organic solvent.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Heck Reaction of 2-Bromofuran

The following is a general procedure for the Heck reaction of 2-bromofuran with an alkene.[16][17]

Materials:

  • 2-Bromofuran

  • Alkene (e.g., styrene) (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF, degassed

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in degassed, anhydrous DMF.

  • Add 2-bromofuran, the alkene, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling of 2-Bromofuran

This protocol outlines a copper-free Sonogashira coupling of 2-bromofuran with a terminal alkyne.

Materials:

  • 2-Bromofuran

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous THF, degassed

Procedure:

  • To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄.

  • Add degassed, anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne and then 2-bromofuran.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel.

References

Technical Support Center: Purification of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (5-Bromofuran-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is a commonly used stationary phase for the purification of furan derivatives.[1] However, due to the acidic nature of silica gel, which can cause degradation of the furan ring, it is often recommended to use neutralized silica gel or an alternative, less acidic stationary phase like neutral alumina.[2][3]

Q2: Which solvent system is best for the elution of this compound?

A2: A common solvent system for purifying furan derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][4] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. For effective separation, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3][5]

Q3: My this compound appears to be degrading on the column. What can I do to prevent this?

A3: Degradation of furan derivatives on silica gel is a common issue due to the acidity of the stationary phase.[2][6] To mitigate this, you can:

  • Neutralize the silica gel: Wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (0.1-1% in the eluent) before packing the column.[2]

  • Use a buffered mobile phase: Add a small amount of a volatile base such as triethylamine (0.1-0.5%) to your eluent.[2]

  • Switch to a different stationary phase: Consider using neutral alumina or Florisil®.[2]

  • Minimize heat and light exposure: Perform the chromatography at room temperature and protect the column from light by wrapping it in aluminum foil, as some furan derivatives are light-sensitive.[2]

Q4: How should I load my crude this compound sample onto the column?

A4: There are two primary methods for loading your sample:

  • Wet loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the column.[1][7]

  • Dry loading: If your compound has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[1][3][7] Dry loading is often preferred as it can lead to better band resolution.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of this compound Acid-catalyzed decomposition on silica gel.[2]Neutralize the silica gel with triethylamine before use or switch to a neutral alumina stationary phase.[2] Add a small percentage of triethylamine (0.1-0.5%) to the eluent.[2]
Irreversible adsorption to the stationary phase.[2]Gradually increase the polarity of the eluent.[2] If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Co-elution of impurities with the desired product Inappropriate solvent system.[3]Re-optimize the mobile phase using TLC to achieve better separation. Aim for an Rf value between 0.2 and 0.4 for your product.[3][5]
Column overloading.[3]Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight with the crude material.[5]
Streaking of the compound on the column The compound is too polar for the chosen solvent system.Add a small amount of a more polar solvent like methanol to the eluent.[8] For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can help.[5]
Degradation of the compound on the column.[9]Verify the stability of your compound on silica gel using a 2D TLC experiment.[9] If it is unstable, consider the mitigation strategies for degradation mentioned in the FAQs.
Product is taking a very long time to elute The eluent is not polar enough.Once elution of the product begins, you can gradually increase the polarity of the mobile phase to speed up the elution.[9]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent.

  • Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product.[5]

3. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.[10]

  • Add a thin layer of sand.[10]

  • In a beaker, make a slurry of silica gel in the chosen mobile phase.[1]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[1]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance.[1]

  • Continuously drain the solvent, ensuring the solvent level does not fall below the top of the silica bed.[1]

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).[3]

  • Add a small amount of silica gel to the solution.[3]

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3]

  • Carefully add this powder to the top of the packed column.[3]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution, collecting the eluent in fractions.[1]

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[4]

6. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

7. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Eluent) packing Column Packing (Silica Gel Slurry) tlc->packing sample_prep Sample Preparation (Dry Loading) packing->sample_prep loading Load Sample onto Column sample_prep->loading elution Elution with Mobile Phase (Hexane/EtOAc Gradient) loading->elution collection Fraction Collection elution->collection monitoring Monitor Fractions by TLC collection->monitoring pooling Combine Pure Fractions monitoring->pooling isolation Solvent Evaporation pooling->isolation final_product final_product isolation->final_product Purified Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of (5-Bromofuran-2-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (5-Bromofuran-2-yl)methanol via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Question: I've added the hot solvent to my crude this compound, but it's not dissolving completely. What should I do?

  • Answer: This issue typically arises from using an insufficient amount of solvent or choosing a solvent in which the compound has low solubility even at elevated temperatures.

    • Troubleshooting Steps:

      • Add more solvent in small increments: While keeping the solution at or near its boiling point, add small portions of the hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.[1]

      • Re-evaluate your solvent choice: If a large volume of solvent is required, it may not be the ideal choice. Consider a different solvent or a solvent mixture. For a compound like this compound, which has both polar (hydroxyl) and non-polar (brominated furan ring) characteristics, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, or ethanol and water, might be more effective.[2]

Problem: No crystals form upon cooling.

  • Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What is the cause, and how can I induce crystallization?

  • Answer: The absence of crystal formation is usually due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the solution is supersaturated.

    • Troubleshooting Steps:

      • Induce crystallization:

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

        • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

      • Reduce the solvent volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Allow the solution to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

      • Cool for a longer period: Sometimes, crystallization is a slow process. Allow the flask to stand undisturbed at room temperature for an extended period, followed by cooling in an ice bath.[3]

Problem: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my this compound is separating as an oil, not as solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.

    • Troubleshooting Steps:

      • Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

      • Cool the solution more slowly: Allow the solution to cool very gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[3]

      • Consider a different solvent: A solvent with a lower boiling point might be a better choice to avoid the solution being above the melting point of your compound when it starts to come out of solution.

Problem: The recovered crystals are discolored or appear impure.

  • Question: After filtration, my this compound crystals have a yellowish or brownish tint. How can I improve the purity and color?

  • Answer: Discoloration can be due to the presence of colored impurities that were not removed during the initial recrystallization or potential degradation of the furan ring.

    • Troubleshooting Steps:

      • Use decolorizing carbon: If the hot solution is colored, you can add a small amount of activated charcoal (decolorizing carbon) to adsorb the colored impurities. After a brief heating period, the charcoal is removed by hot gravity filtration before allowing the solution to cool.

      • Perform a second recrystallization: A second recrystallization of the obtained crystals will often result in a significant improvement in purity and color.

      • Wash the crystals thoroughly: Ensure that the filtered crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor that may be adhering to the crystal surfaces.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Based on its structure, common choices to investigate would be single solvents like ethanol or solvent mixtures such as hexane/ethyl acetate or toluene.[2] A small-scale solubility test is recommended to determine the optimal solvent or solvent system.

  • Q2: How much solvent should I use for the recrystallization?

    • A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[4] This will maximize the recovery of the purified compound upon cooling. A good starting point is to add just enough solvent to cover the solid and then add more in small portions while heating until it all dissolves.

  • Q3: Why is slow cooling important for recrystallization?

    • A3: Slow cooling allows for the formation of large, well-defined crystals.[3] This process is selective, and impurities are typically excluded from the growing crystal lattice, remaining in the solvent. Rapid cooling can trap impurities within the crystals and may lead to the formation of smaller, less pure crystals or cause the compound to precipitate or oil out.[5]

  • Q4: What is the expected yield for the recrystallization of this compound?

    • A4: The yield will depend on several factors, including the purity of the crude material and the choice of solvent. A portion of the compound will always remain dissolved in the mother liquor, so a 100% yield is not possible. A successful recrystallization typically balances high purity of the final product with an acceptable yield.

Quantitative Data

Solvent/Solvent SystemBoiling Point (°C)PolarityComments
Hexane/Ethyl Acetate69 (Hexane) / 77 (Ethyl Acetate)Low to MediumA common and effective mixture for compounds with intermediate polarity. The ratio can be adjusted to achieve optimal solubility.[2]
Ethanol78HighOften a good choice for polar compounds. Can be used in a solvent system with water for less polar compounds.[2]
Toluene111LowCan be effective for aromatic compounds, but its high boiling point should be considered.
Methanol65HighSimilar to ethanol, a good solvent for polar compounds.[6]
Water100Very HighUnlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent with a miscible organic solvent like ethanol.[2]

Experimental Protocols

Representative Protocol for the Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, ethyl acetate, ethanol, toluene) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot. A solvent pair (e.g., hexane/ethyl acetate or ethanol/water) can also be evaluated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while heating the flask on a hot plate. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. The crystals can then be transferred to a watch glass to air dry further or dried in a desiccator.

Visualizations

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce->cool reduce_solvent->cool oil_remedy Reheat, Add More Solvent, Cool Slowly oiling_out->oil_remedy Yes oiling_out->collect_crystals No oil_remedy->cool end Pure Crystals collect_crystals->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

G General Recrystallization Protocol start Start choose_solvent Choose Solvent/ Solvent System start->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve decolorize Decolorize with Activated Charcoal (if necessary) dissolve->decolorize hot_filter Hot Gravity Filtration (if necessary) decolorize->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filter Collect Crystals by Vacuum Filtration cool_ice->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Degradation of (5-Bromofuran-2-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the degradation of (5-Bromofuran-2-yl)methanol under acidic conditions. The information provided is based on the known chemistry of furan derivatives and general principles of forced degradation studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in acidic environments.

Issue Potential Cause Troubleshooting Steps
Discoloration (yellowing/browning) of the compound in acidic solution. Acid-catalyzed degradation and potential polymerization of the furan ring. Furan rings are known to be unstable in strongly acidic media.1. pH Control: If experimentally feasible, increase the pH of the solution towards neutral. Use a suitable buffer system to maintain a stable pH. 2. Temperature Reduction: Perform experiments at the lowest possible temperature to slow down the degradation rate. 3. Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation, which can be catalyzed by acidic conditions. 4. Minimize Exposure Time: Reduce the time the compound is in contact with the acidic solution.
Appearance of unexpected peaks in HPLC or GC analysis. Formation of degradation products. The primary degradation pathway is likely acid-catalyzed hydrolysis and/or polymerization.1. Peak Identification: Use LC-MS or GC-MS to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products. 2. Forced Degradation Study: Intentionally degrade a sample of this compound under controlled acidic conditions to confirm the retention times of the degradation products (see Experimental Protocols). 3. Literature Review: Investigate the degradation of similar compounds like 5-hydroxymethylfurfural (HMF), which is known to degrade to levulinic acid and formic acid in acidic conditions.
Low or inconsistent yield in reactions involving this compound under acidic conditions. Degradation of the starting material is competing with the desired reaction.1. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC to track the consumption of the starting material and the formation of both the desired product and degradation products. 2. Optimization of Conditions: Screen different acids, acid concentrations, solvents, and temperatures to find a balance that favors the desired reaction over degradation. 3. Order of Addition: Consider adding the acid catalyst at a later stage of the reaction or at a lower temperature if possible.
Inconsistent analytical results for stock solutions of this compound in acidic media. The compound is degrading in the stock solution over time.1. Fresh Preparation: Prepare fresh stock solutions immediately before use. 2. Storage Conditions: If short-term storage is necessary, store the acidic solution at low temperatures (2-8 °C) and protected from light. 3. Solvent Choice: If the experimental design allows, consider preparing the stock solution in a non-acidic, aprotic solvent and adding it to the acidic reaction mixture at the time of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic conditions?

A1: While specific data for this compound is limited, based on the chemistry of similar furan compounds like 5-hydroxymethylfurfural (HMF), the expected degradation pathways include:

  • Polymerization: Acid-catalyzed polymerization is a common degradation pathway for furfuryl alcohols, leading to the formation of dark, insoluble materials.

  • Ring Opening and Rearrangement: The furan ring can undergo acid-catalyzed ring-opening to form various degradation products. By analogy to HMF, potential products could include brominated analogues of levulinic acid and formic acid.

  • Hydrolysis of the Bromine: Although less likely under mild acidic conditions, strong acids and high temperatures could potentially lead to the hydrolysis of the carbon-bromine bond.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. A C18 column with a mobile phase of methanol and a phosphate buffer (pH 3.2) is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile degradation products.

  • UV-Visible Spectroscopy: Changes in the UV-Vis spectrum, such as a shift in the maximum absorbance or the appearance of new peaks, can indicate degradation.

Q4: Are there any specific safety precautions I should take when handling this compound, especially during degradation studies?

A4: Yes, this compound is harmful if swallowed.[2] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, and a lab coat). All manipulations should be performed in a well-ventilated fume hood. The degradation products may also be hazardous, so appropriate care should be taken when handling degraded samples.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.

  • Analysis: Analyze the neutralized samples by a suitable analytical method (e.g., HPLC or GC-MS) to determine the extent of degradation and identify the degradation products. A control sample (stock solution with water instead of acid) should be run in parallel.

Protocol 2: HPLC Method for Stability Indicating Analysis

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of methanol and a phosphate buffer (pH 3.2). A starting point could be a 65:35 (v/v) ratio of methanol to buffer.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector at a wavelength determined by the UV spectrum of this compound (e.g., 224 nm).[1]

  • Column Temperature: Room temperature.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway A This compound B Acid-Catalyzed Polymerization A->B H+, Δ C Ring Opening/Rearrangement Products (e.g., Brominated Levulinic Acid Analogues) A->C H+, H2O, Δ D Insoluble Polymers B->D

Caption: Plausible degradation pathways of this compound under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Add 0.1 M HCl A->B C Incubate at 60 °C B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Neutralize with 0.1 M NaOH D->E F Analyze by HPLC/GC-MS E->F

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with (5--Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving (5-Bromofuran-2-yl)methanol. Our aim is to equip researchers with the necessary information to diagnose, prevent, and resolve common issues encountered during their experiments, ensuring the successful synthesis of target molecules.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has completely stalled. What are the likely causes?

A1: A stalled or sluggish reaction is a common problem that can often be attributed to catalyst deactivation or poisoning. The primary suspects include:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation through various pathways, including oxidation or agglomeration into inactive palladium black.

  • Poisoning by Impurities: Trace impurities in reagents, solvents, or the starting material itself can act as potent catalyst poisons. Sulfur and nitrogen-containing compounds are well-known inhibitors of palladium catalysts.[1]

  • Inhibition by the Furan Moiety: The furan ring, particularly the oxygen atom, can coordinate to the palladium center, leading to catalyst inhibition.

  • Substrate or Product Inhibition: The starting material, this compound, or the reaction product may coordinate with the catalyst, slowing down or halting the catalytic cycle.

Q2: I observe the formation of a black precipitate in my reaction mixture. What does this indicate?

A2: The appearance of a black precipitate is a strong indication of the formation of palladium black, which consists of agglomerated, inactive palladium nanoparticles. This can be caused by high reaction temperatures, improper ligand choice, or the presence of impurities that destabilize the catalytic complex.

Q3: Can impurities in commercial this compound affect my reaction?

A3: Yes, impurities from the synthesis of this compound can significantly impact catalytic reactions. Potential impurities may include residual starting materials, by-products from side reactions, or traces of reagents used during synthesis and purification. For instance, sulfur-containing reagents used in earlier synthetic steps can carry over and poison the palladium catalyst in subsequent cross-coupling reactions.[1]

Q4: How does water content affect my palladium-catalyzed reaction?

A4: The effect of water is reaction-dependent. In Suzuki-Miyaura couplings, a certain amount of water is often beneficial and even necessary for the transmetalation step.[2] However, excessive water can lead to unwanted side reactions, such as the hydrolysis of starting materials or intermediates. In other reactions, like the Sonogashira coupling, anhydrous conditions are typically preferred.[3]

Q5: Are there specific ligands that are more resistant to poisoning in reactions with furan derivatives?

A5: Yes, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often more effective in stabilizing the palladium catalyst and resisting deactivation when working with heteroaromatic substrates like furans. N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and activity.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted this compound.

  • Formation of homocoupling by-products from the boronic acid partner.

  • Appearance of palladium black.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Catalyst Poisoning by Sulfur Impurities Use high-purity this compound. If sulfur contamination is suspected, pre-treat the starting material with a scavenger like activated carbon.[1]
Catalyst Inhibition by Furan Oxygen Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder coordination of the furan oxygen to the palladium center.
Inadequate Base Activity Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous. Consider using a stronger base if necessary.
Presence of Oxygen Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Improper Solvent System The ratio of organic solvent to water can be critical. Optimize the solvent system; for example, a 3:1 to 2:3 ratio of THF to water has been shown to be effective in some cases.[2]
Issue 2: Catalyst Deactivation in Heck and Sonogashira Reactions

Symptoms:

  • Reaction starts but does not go to completion.

  • Formation of insoluble catalyst residues.

  • Inconsistent results between batches.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Inhibition by Amine Base (Sonogashira) In Sonogashira reactions, the amine base can sometimes compete with the alkyne for coordination to the palladium. Use a non-coordinating or sterically hindered base.
Copper-Free Sonogashira Issues In copper-free Sonogashira protocols, the choice of palladium catalyst and ligand is even more critical to prevent catalyst deactivation.
Thermal Decomposition of Catalyst (Heck) Heck reactions often require elevated temperatures, which can lead to catalyst decomposition. Use a more thermally stable catalyst system or consider a lower reaction temperature with a more active catalyst.
Impure Solvents Use high-purity, anhydrous, and inhibitor-free solvents. Traces of peroxides in ethers or aldehydes in other solvents can be detrimental.

Quantitative Data Summary

The following tables provide a summary of generalized quantitative data for common cross-coupling reactions involving aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical RangeNotes
Catalyst Loading (mol%) 1 - 5Higher loadings may be needed for challenging substrates.
Ligand Loading (mol%) 1.5 - 10The ligand-to-palladium ratio is often crucial for stability and activity.
Base (equivalents) 2 - 3A sufficient excess of base is required to facilitate transmetalation.
Boronic Acid (equivalents) 1.1 - 1.5A slight excess of the boronic acid is commonly used.
Temperature (°C) 80 - 110Temperature should be optimized for each specific substrate combination.
Reaction Time (h) 2 - 24Monitor by TLC or LC-MS to determine completion.

Table 2: Impact of Water on a Model Suzuki-Miyaura Coupling Reaction

Solvent System (THF:Water) Conversion (%) Notes
Anhydrous THF< 10Water is often essential for the reaction to proceed efficiently.
9:175A small amount of water significantly improves the reaction rate.
3:190An optimal ratio often exists for a given reaction.[2]
1:1> 95Higher water content can be beneficial, but may also lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water or THF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

  • In a separate vial, weigh the palladium catalyst (e.g., 2-5 mol%) and ligand (if required) and add it to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Regeneration - Removal of Organic Poisons

Materials:

  • Spent palladium catalyst (e.g., Pd/C)

  • Solvent for washing (e.g., chloroform, glacial acetic acid)[4]

Procedure:

  • Filter the spent catalyst from the reaction mixture and wash it with a suitable solvent to remove residual product and reagents.

  • Create a slurry of the spent catalyst in a mixture of chloroform and glacial acetic acid.[4]

  • Stir the slurry, optionally with sonication, for a period of time to dissolve and remove adsorbed organic impurities.[4]

  • Filter the catalyst, wash thoroughly with a non-polar solvent to remove the acid, and dry under vacuum.

  • The regenerated catalyst can then be tested for activity in a small-scale reaction.

Visualizations

TroubleshootingWorkflow cluster_catalyst Catalyst Issues cluster_impurities Impurity Issues cluster_conditions Condition Optimization start Low/No Product Yield check_catalyst Check Catalyst Activity - Fresh Catalyst? - Pre-catalyst Activation? start->check_catalyst check_impurities Analyze for Impurities - Starting Materials - Solvents start->check_impurities check_conditions Review Reaction Conditions - Base, Solvent, Temp. - Inert Atmosphere? start->check_conditions new_catalyst Use Fresh Catalyst/ Change Ligand check_catalyst->new_catalyst optimize_activation Optimize Pre-catalyst Activation check_catalyst->optimize_activation purify_sm Purify Starting Materials check_impurities->purify_sm use_pure_solvents Use High-Purity Anhydrous Solvents check_impurities->use_pure_solvents optimize_base Optimize Base (Strength, Stoichiometry) check_conditions->optimize_base optimize_solvent Optimize Solvent System check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp ensure_inert Ensure Rigorous Inert Atmosphere check_conditions->ensure_inert end Successful Reaction new_catalyst->end optimize_activation->end purify_sm->end use_pure_solvents->end optimize_base->end optimize_solvent->end optimize_temp->end ensure_inert->end

Caption: A troubleshooting workflow for addressing low or no product yield in catalytic reactions.

CatalystPoisoningPathways cluster_poisons Catalyst Poisons active_catalyst Active Pd(0) Catalyst deactivated_catalyst Deactivated/Poisoned Catalyst active_catalyst->deactivated_catalyst Poisoning sulfur Sulfur Compounds (e.g., thiols, thioethers) sulfur->deactivated_catalyst nitrogen Nitrogen Compounds (e.g., amines, pyridines) nitrogen->deactivated_catalyst furan Furan Oxygen Coordination furan->deactivated_catalyst other_impurities Other Impurities (Water, Oxygen, etc.) other_impurities->deactivated_catalyst

Caption: Common pathways for palladium catalyst poisoning in cross-coupling reactions.

References

Troubleshooting low conversion in Heck reactions of furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Heck reactions involving furan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these sensitive yet powerful C-C bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with a furan derivative is resulting in a low yield or no product. What are the most common initial troubleshooting steps?

A1: Low conversion in Heck reactions with furan derivatives often stems from a few common issues. Furan rings can be sensitive to harsh reaction conditions, and the choice of catalyst, ligand, base, and solvent is critical.

Initial Diagnostic Checklist:

  • Catalyst and Ligand Integrity: Is your palladium source active? Are you using an appropriate ligand? Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can stabilize the palladium catalyst and promote the oxidative addition step.[1] Pd(OAc)₂ is a common and effective precatalyst.[1]

  • Reaction Conditions: Furan derivatives can be prone to polymerization or ring-opening under acidic conditions or at high temperatures.[2]

    • Temperature: Ensure the temperature is not excessively high, which can cause substrate decomposition or catalyst deactivation (e.g., formation of palladium black).[1][2]

    • Base Selection: The base is crucial for regenerating the Pd(0) catalyst.[3] If using an organic base like triethylamine (Et₃N), ensure it is pure. Inorganic bases like K₂CO₃ or NaOAc are often effective alternatives.[4]

    • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common.[5] Ensure the solvent is anhydrous, as water can sometimes promote side reactions.[2]

  • Substrate Purity: Ensure your furan derivative and coupling partner (e.g., aryl halide) are pure and free of impurities that could poison the catalyst.

Q2: I'm observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?

A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst deactivation. The active Pd(0) species has agglomerated and precipitated out of the solution, halting the catalytic cycle.

Prevention Strategies:

  • Use Stabilizing Ligands: Bulky, electron-donating ligands, such as certain phosphines or N-heterocyclic carbenes (NHCs), can stabilize the Pd(0) nanoparticles and prevent aggregation.[6][7]

  • Additives: Tetrabutylammonium salts (e.g., TBAB or TBACl) can act as phase-transfer agents and have been shown to stabilize Pd(0) nanoparticles, preventing their aggregation and improving yields.[8][9][10]

  • Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1] Running the reaction at the lowest effective temperature can prolong catalyst lifetime.

  • Microwave Irradiation: In some cases, microwave heating can significantly accelerate the reaction, reducing the overall time the catalyst is exposed to high temperatures and potentially preventing deactivation.[6][11]

Q3: Which palladium source and ligands are most effective for furan derivatives?

A3: The choice is highly dependent on the specific furan substrate and its coupling partner. However, some general trends have been observed.

  • Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) is a widely used and efficient precatalyst that is reduced in situ to the active Pd(0) species.[1][3][8] Other effective precursors include PdCl₂ and various Pd(0) sources like Pd₂(dba)₃.[7]

  • Ligands: For challenging substrates like furans, standard ligands such as PPh₃ may not be sufficient.[1]

    • Bulky, Electron-Rich Phosphines: Ligands like tri(tert-butyl)phosphine (P(tBu)₃) and biphenyl-based phosphines are known to increase catalyst activity, stability, and selectivity.[1][6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent substitutes for phosphines, offering strong coordination to the palladium center, which enhances stability and activity.[6]

    • P,P=O Ligands: For Heck reactions involving N-heteroaryl halides, which can poison catalysts, sterically bulky P,P=O ligands have been shown to be crucial for success.[12]

Q4: My furan substrate appears to be decomposing. What reaction conditions should I modify?

A4: Furan rings are susceptible to degradation, particularly under acidic conditions which can lead to polymerization or ring-opening.[2]

Modification Strategies:

  • Base Selection: Avoid strongly acidic conditions. If your reaction generates HX, a sufficiently strong and non-nucleophilic base is critical to neutralize it promptly. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often milder choices than some organic amines.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of decomposition.[2] Monitor the reaction closely and aim for the minimum temperature required for conversion.

  • Anhydrous Conditions: Ensure your solvents and reagents are dry. Water can sometimes facilitate ring-opening or other side reactions.[2]

  • Minimize Reaction Time: Prolonged exposure to heat can degrade sensitive substrates. Once the starting material is consumed (as monitored by TLC or GC), work up the reaction promptly.[2]

Troubleshooting Workflow

If you are experiencing low conversion, the following logical workflow can help diagnose the issue.

G start Low Conversion Observed check_catalyst Step 1: Verify Catalyst System - Is Pd precatalyst active? - Is ligand appropriate (e.g., bulky, e--rich)? - Correct Pd:Ligand ratio? start->check_catalyst check_conditions Step 2: Assess Reaction Conditions - Temperature too high/low? - Base appropriate and sufficient? - Solvent anhydrous and suitable? check_catalyst->check_conditions Catalyst OK action_catalyst Action: - Screen different ligands (e.g., NHCs, P(tBu)3). - Use fresh Pd source. check_catalyst->action_catalyst check_substrate Step 3: Examine Substrates - Starting materials pure? - Furan decomposing (dark color)? - Side reactions (e.g., homocoupling)? check_conditions->check_substrate Conditions Seem OK action_conditions Action: - Lower temperature. - Screen bases (e.g., K2CO3, NaOAc). - Add TBAB/TBACl. check_conditions->action_conditions optimize Step 4: Systematic Optimization check_substrate->optimize Substrates OK action_substrate Action: - Repurify starting materials. - Use milder conditions to prevent  decomposition. check_substrate->action_substrate success Improved Yield optimize->success

Caption: A stepwise workflow for troubleshooting low yields.

The Heck Catalytic Cycle

Understanding the catalytic cycle is essential for diagnosing which step may be failing. For instance, a failure to initiate a reaction often points to a problem with the initial oxidative addition step.

Heck_Cycle pd0 L₂Pd(0) pdiia L₂Pd(II)(Ar)X pd0->pdiia Oxidative Addition pdiib L(Ar)Pd(II)(Alkene)X pdiia->pdiib Alkene Coordination pdiic L(H)Pd(II)(Product)X pdiib->pdiic Migratory Insertion pdiic->pd0 β-Hydride Elimination & Reductive Elimination prod Product pdiic->prod salt Base-HX pdiic->salt         sub1 Ar-X sub1->pdiia sub2 Alkene sub2->pdiib base Base base->pd0  Regeneration

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Data on Reaction Condition Optimization

The choice of palladium source, base, and additives can dramatically impact reaction outcomes. The following tables summarize data from studies on related heterocyclic systems, providing a strong starting point for optimization.

Table 1: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran

This table illustrates how changing the palladium precursor can affect the conversion of iodobenzene in the arylation of 2,3-dihydrofuran, a related cyclic substrate.

Pd Precursor (1 mol%)Additive ([CIL]/[Pd]=10)SolventTemp (°C)Time (h)Iodobenzene Conversion (%)
[PdCl(allyl)]₂NoneDMF70211.0
[PdCl(allyl)]₂[NBu₄][L-LAC]DMF70272.1
[PdCl(allyl)]₂[DDA][L-PRO]DMF70274.5
Pd(acac)₂NoneDMF70224.6
Pd(acac)₂[NBu₄][L-LAC]DMF70255.9
Pd₂(dba)₃NoneDMF7021.0
Pd₂(dba)₃[NBu₄][L-LAC]DMF70248.8

Data adapted from a study on the Heck arylation of 2,3-dihydrofuran with iodobenzene.[7] CIL refers to Chiral Ionic Liquids used in the study.

Table 2: Effect of Base and Solvent on Heck Coupling of a Brominated Heterocycle

This table shows the significant impact of the base, solvent, and a phase-transfer catalyst (TBAB) on the conversion of 2-acetyl-5-bromobenzofuran with styrene.

EntryBaseSolventAdditiveTempConversion (%)
1KOHWaterTBABThermal91
2Et₃NWaterTBABThermal95
3KOHWaterNoneThermalLow/Trace
4KOHDMFTBABThermalGood
5Et₃NDMFTBABThermalGood
6Et₃NDMFNoneThermalLow/Trace
7KOHTolueneTBABThermal0
8Et₃NTolueneTBABThermal4

Data synthesized from a study on 2-acetyl-5-bromobenzofuran.[9] "Good" and "Low/Trace" are qualitative descriptors from the source.

Key Experimental Protocols

General Protocol for Heck Reaction of a Halogenated Furan

This protocol is a generalized starting point based on common methodologies for Heck reactions of brominated heterocycles.[5][7][13] Optimization of specific reagents, temperatures, and times is highly recommended.

1. Materials:

  • Furan Substrate: e.g., 2-bromofuran (1.0 eq)

  • Alkene: e.g., Styrene (1.2 eq)

  • Palladium Precatalyst: Pd(OAc)₂ (0.02 eq, 2 mol%)

  • Ligand: P(o-tolyl)₃ (0.04 eq, 4 mol%) or other suitable ligand

  • Base: Et₃N (2.0 eq) or K₂CO₃ (2.0 eq)

  • Additive (Optional): Tetrabutylammonium bromide (TBAB) (1.0 eq)

  • Solvent: Anhydrous DMF or Acetonitrile (to achieve ~0.1 M concentration)

2. Reaction Setup:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, base (if solid), and additive (if used).

  • Seal the flask, and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the solvent, followed by the furan substrate, the alkene, and the base (if liquid, e.g., Et₃N) via syringe.

  • Ensure the mixture is well-stirred.

3. Reaction Execution:

  • Lower the reaction vessel into an oil bath preheated to the desired temperature (e.g., 80-120 °C) or place it in a microwave reactor set to the desired temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction has reached completion (or stalled), remove the vessel from the heat source and allow it to cool to room temperature.

4. Workup and Purification:

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired substituted furan. Note that sensitive furans may degrade on acidic silica; using deactivated (neutral) silica or adding 1% Et₃N to the eluent can mitigate this issue.[2]

References

Minimizing homocoupling in Sonogashira reactions of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols for minimizing alkyne homocoupling (Glaser coupling) in Sonogashira reactions involving the substrate (5-Bromofuran-2-yl)methanol.

Troubleshooting and FAQs

This section addresses common issues encountered during the Sonogashira coupling of this compound, focusing on the prevention of the primary side product, the homocoupled diacetylene.

Q1: I am observing a significant amount of a non-polar byproduct in my reaction. TLC/LC-MS suggests it is the homocoupled dimer of my terminal alkyne. What are the primary causes?

A1: The formation of homocoupled byproducts, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings.[1][2][3] The principal causes are directly related to the copper(I) co-catalyst and the presence of oxygen.[1][3] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form a symmetric diyne.[1][3][4]

Key factors that promote homocoupling include:

  • Presence of Oxygen: Oxygen is a key oxidant for the dimerization of copper acetylides. Inadequate degassing of solvents and reagents is a common culprit.[1][3]

  • High Copper Catalyst Loading: While essential for the reaction, an excessive concentration of the copper(I) source can significantly increase the rate of homocoupling.[1][5]

  • Slow Cross-Coupling Rate: If the primary cross-coupling reaction is sluggish due to a less reactive aryl halide or an inefficient palladium catalyst, the alkyne has a greater opportunity to homocouple.[1]

  • High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.[1]

Q2: How can I modify my reaction conditions to suppress the formation of this homocoupled byproduct?

A2: Several strategic adjustments can be made to the reaction protocol to minimize Glaser coupling:

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[1][3][6] Copper-free Sonogashira protocols have been extensively developed.[2][3][6] While these conditions might necessitate higher temperatures, more active palladium catalysts, or specific ligands, they effectively shut down the primary pathway for this side reaction.[1][6]

  • Ensure Strictly Anaerobic Conditions: Rigorous exclusion of oxygen is critical.[3] All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1][5] The reaction should be maintained under a positive pressure of inert gas from start to finish.[1][5]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture dropwise via a syringe pump over several hours can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1][2]

  • Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can accelerate the desired reaction, outcompeting the side reaction.[2]

  • Choice of Base and Solvent: The base and solvent system is crucial. Secondary amines like piperidine or diisopropylamine can be more effective than tertiary amines like triethylamine in some cases.[3] The solvent must effectively dissolve all reaction components to ensure a homogeneous reaction.[7]

Q3: I am running a copper-free Sonogashira reaction but still observe traces of the homocoupled product. Why is this happening?

A3: Even without the intentional addition of a copper co-catalyst, homocoupling can occur. This may be due to trace amounts of copper impurities in the reagents or on the surface of the glassware, which can be sufficient to catalyze the Glaser coupling.[1] Additionally, a palladium-mediated homocoupling pathway can sometimes operate, although it is generally less efficient than the copper-catalyzed route.[1] To mitigate this, use high-purity reagents and consider acid-washing glassware to remove any trace metal contaminants.[1]

Q4: For a substrate like this compound, are there any specific recommendations?

A4: Heterocyclic halides like bromofurans can be sensitive. It is often beneficial to start with milder, copper-free conditions at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[8][9] The hydroxyl group on your substrate is generally compatible with Sonogashira conditions, but if side reactions are observed, protection (e.g., as a silyl ether) could be considered. For bromopyridine derivatives, which have similar electronic properties, successful couplings have been achieved at room temperature.[10]

Comparative Data on Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome of a Sonogashira reaction, with a focus on minimizing the homocoupling byproduct.

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Co-Catalyst Copper-Free or Low CuI loading (0.5-2 mol%)[1][5]High CuI loading (>5 mol%)Copper salts are the primary catalysts for the Glaser homocoupling side reaction.[3][4][6]
Atmosphere Rigorously Degassed (Inert Gas)[1][3]Presence of Air/OxygenOxygen acts as the oxidant for the dimerization of copper acetylide intermediates.[1][3]
Alkyne Addition Slow, controlled addition (Syringe Pump)[2]Rapid, single-portion additionKeeping the instantaneous alkyne concentration low disfavors the bimolecular side reaction.[2]
Base Amine bases (e.g., Et₃N, DIPA)[6][8]; Inorganic bases (e.g., Cs₂CO₃, K₃PO₄) for copper-free systems.[2][11]Excessively strong or hindered bases that slow the main reaction.The base is crucial for neutralizing the HX byproduct and facilitating catalyst turnover.[6]
Solvent Anhydrous, degassed solvents (e.g., THF, DMF, Toluene).[7][8]"Wet" or poorly degassed solvents.The solvent must solubilize all components; residual water and oxygen can promote side reactions.[7]
Temperature Room Temperature to 60 °C (substrate dependent).[8][9]High Temperatures (>100 °C)[1]Higher temperatures can sometimes accelerate homocoupling more than the desired cross-coupling.[1]

Experimental Protocols

Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the primary cause of homocoupling by avoiding the use of a copper co-catalyst.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired terminal alkyne (1.2 mmol, 1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add an anhydrous, degassed solvent (e.g., 5 mL of THF or Toluene) followed by a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).[2]

  • Reaction: Stir the mixture at room temperature. For less reactive alkynes, the temperature may be gently increased to 40-60 °C.[3] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Low-Copper Sonogashira Coupling with Slow Alkyne Addition

This protocol minimizes homocoupling by using a low loading of copper and controlling the alkyne concentration.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed THF (10 mL) and degassed triethylamine (5 mL) via syringe.[3]

  • Slow Alkyne Addition: In a separate syringe, prepare a solution of the terminal alkyne (1.2 mmol, 1.2 equiv.) in a small amount of degassed THF. Add this solution to the reaction mixture dropwise over 2-4 hours using a syringe pump.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.[1]

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the key chemical pathways and logical workflows relevant to minimizing homocoupling in Sonogashira reactions.

Sonogashira_Cycle Sonogashira Cycle vs. Homocoupling Pathway pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition alkyne_complex Ar-Pd(II)-C≡CR'(L₂) pd_complex->alkyne_complex product Ar-C≡CR' alkyne_complex->product Reductive Elimination product->pd0 cu_acetylide R'-C≡C-Cu cu_acetylide->alkyne_complex Transmetalation dimer R'-C≡C-C≡C-R' (Homocoupling) cu_acetylide->dimer Oxidative Dimerization arx Ar-X (this compound) arx->pd_complex alkyne H-C≡CR' cu_cat Cu(I) alkyne->cu_cat Base cu_cat->cu_acetylide o2 O₂ o2->dimer

Sonogashira cycle and the competing Glaser homocoupling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for High Homocoupling start High Homocoupling Observed? try_cu_free Switch to Copper-Free Protocol start->try_cu_free Yes check_atmosphere Ensure Rigorous Anaerobic Conditions start->check_atmosphere No, but want to optimize current method success Problem Solved try_cu_free->success slow_addition Implement Slow Alkyne Addition check_atmosphere->slow_addition Still high check_atmosphere->success Improved reduce_cu Reduce CuI Loading (e.g., to 1 mol%) slow_addition->reduce_cu Still high slow_addition->success Improved change_ligand Screen Ligands (Bulky, Electron-Rich) reduce_cu->change_ligand Still high reduce_cu->success Improved change_ligand->success Improved

A workflow for troubleshooting excessive homocoupling.

Parameter_Relationships Key Parameter Interdependencies cross_coupling Desired Cross-Coupling homocoupling Undesired Homocoupling no_copper Copper-Free Conditions no_copper->cross_coupling Enables no_copper->homocoupling Strongly Inhibits low_o2 Anaerobic Conditions low_o2->homocoupling Inhibits slow_alkyne Slow Alkyne Addition slow_alkyne->homocoupling Inhibits active_pd Active Pd Catalyst / Ligand active_pd->cross_coupling Promotes

Relationships between reaction parameters and outcomes.

References

Technical Support Center: Buchwald-Hartwig Amination of Bromofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of bromofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Buchwald-Hartwig amination of bromofurans?

A1: The most prevalent byproduct is the hydrodehalogenated furan, where the bromine atom is replaced by a hydrogen atom.[1] This occurs via a competing reductive elimination pathway from a palladium-hydride intermediate. Another common byproduct is the homocoupling of the bromofuran to form a bi-furan species.[2] Depending on the reaction conditions and the stability of the specific furan substrate, ring-opening or polymerization can also occur, particularly under harsh basic or acidic conditions.[3]

Q2: How does the position of the bromine atom on the furan ring (2-bromo vs. 3-bromo) affect the reaction?

A2: The reactivity of bromofurans in palladium-catalyzed cross-coupling reactions can be influenced by the position of the bromine atom. Generally, 2-halofurans are more reactive than 3-halofurans in oxidative addition to the palladium(0) catalyst. This difference in reactivity may necessitate slightly different optimization strategies for each isomer to minimize byproduct formation.

Q3: Can the furan ring itself degrade under typical Buchwald-Hartwig conditions?

A3: Yes, the furan ring can be sensitive to certain reaction conditions. Furan rings are known to be unstable in acidic environments and can also degrade under strongly basic conditions, potentially leading to the formation of insoluble materials.[3] The choice of base is therefore critical; very strong bases like sodium tert-butoxide, while often promoting high reaction rates, may also increase the risk of substrate degradation, especially at elevated temperatures.[4]

Q4: What is the general role of the ligand and base in minimizing byproduct formation?

A4: The ligand and base are crucial for steering the reaction towards the desired amination product and away from side reactions.

  • Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination of the desired C-N bond over competing pathways like β-hydride elimination, which can lead to hydrodehalogenation.[5]

  • Base: The base is required to deprotonate the amine, forming the palladium-amido intermediate. However, a base that is too strong can promote side reactions. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives to strong alkoxide bases, offering better functional group tolerance and potentially reducing substrate degradation.[4][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of bromofuran Inactive catalystEnsure proper inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0).
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[7]
Inappropriate ligand/base combinationScreen different ligands and bases. For electron-rich bromofurans, a less electron-rich ligand might be beneficial.
Significant hydrodehalogenation byproduct Presence of a palladium-hydride speciesUse bulky, electron-rich ligands (e.g., biarylphosphine ligands) to favor reductive elimination of the aminated product.[5] Consider a weaker base (e.g., Cs₂CO₃, K₃PO₄) instead of strong alkoxides.[6]
High reaction temperature or prolonged reaction timeReduce the reaction temperature and monitor the reaction closely to stop it upon completion of the desired transformation.
Formation of bi-furan (homocoupling) byproduct Slow C-N bond formation relative to C-C couplingIncrease the concentration of the amine nucleophile. A different ligand might be necessary to accelerate the C-N reductive elimination.
Substrate decomposition (dark reaction mixture, insoluble material) Furan ring instability under basic conditionsSwitch to a weaker base such as Cs₂CO₃ or K₃PO₄.[3] Use a polar aprotic solvent like DMF, which can have a stabilizing effect on furan derivatives.[3]
High reaction temperatureLower the reaction temperature to the minimum required for the desired transformation.

Data Presentation: Influence of Reaction Parameters on Byproduct Formation

The following table provides a qualitative summary of expected trends in product and byproduct distribution based on the variation of key reaction parameters. This is based on general principles of Buchwald-Hartwig amination, as specific quantitative data for bromofurans is limited.

Parameter Varied Change Expected Impact on Amination Product Expected Impact on Hydrodehalogenation Rationale
Ligand Less bulky/electron-poor to more bulky/electron-richIncreaseDecreaseBulky, electron-rich ligands accelerate C-N reductive elimination, outcompeting pathways leading to hydrodehalogenation.[5]
Base Strong (e.g., NaOtBu) to weaker (e.g., Cs₂CO₃)May decrease rateDecreaseStrong bases can promote side reactions, including those that generate palladium-hydride species responsible for hydrodehalogenation.[6]
Temperature Lower to higherIncrease (to a point)IncreaseHigher temperatures accelerate all reaction pathways, but can disproportionately favor decomposition and hydrodehalogenation if excessive.[7]
Solvent Non-polar (e.g., Toluene) to polar aprotic (e.g., Dioxane, DMF)Generally favorableVariableSolvent choice can influence catalyst activity and substrate stability. Polar aprotic solvents may stabilize furan rings.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromofuran

This protocol is a general guideline and may require optimization for specific substrates and amines.

Materials:

  • 2-Bromofuran (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq. or Cesium Carbonate, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reactor Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Substrate Addition: Add the amine, followed by the 2-bromofuran to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Byproduct Formation start Reaction Outcome Analysis low_conversion Low Conversion start->low_conversion Poor SM consumption byproduct Byproduct Formation start->byproduct New spots on TLC/LCMS good_yield High Yield of Desired Product start->good_yield Clean conversion check_catalyst Check Catalyst Activity (Inert atmosphere, Pre-catalyst) low_conversion->check_catalyst hydrodehalogenation Hydrodehalogenation byproduct->hydrodehalogenation homocoupling Homocoupling byproduct->homocoupling decomposition Decomposition byproduct->decomposition increase_temp Increase Temperature check_catalyst->increase_temp If catalyst is active screen_ligand_base Screen Ligand/Base increase_temp->screen_ligand_base If still low conversion solution_hydro Use Bulky Ligand Switch to Weaker Base Lower Temperature hydrodehalogenation->solution_hydro solution_homo Increase Amine Concentration Change Ligand homocoupling->solution_homo solution_decomp Use Weaker Base Lower Temperature Change Solvent decomposition->solution_decomp

Caption: Troubleshooting workflow for byproduct formation.

Reaction_Pathways Reaction Pathways in Buchwald-Hartwig Amination of Bromofurans cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Furan)(Br) pd0->oa_complex Oxidative Addition (+ Bromofuran) amido_complex L-Pd(II)(Furan)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, + Base) product Aminated Furan (Desired Product) amido_complex->product Reductive Elimination (Productive) hydride_complex L-Pd(II)(H)(Br) amido_complex->hydride_complex β-Hydride Elimination (Side Reaction) product->pd0 Regenerates Catalyst byproduct Hydrodehalogenated Furan (Byproduct) hydride_complex->byproduct Reductive Elimination (Unproductive) (+ Furan) byproduct->pd0 Regenerates Catalyst

Caption: Mechanistic pathways for product and byproduct formation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (5-Bromofuran-2-yl)methanol and (5-Chlorofuran-2-yl)methanol for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Halogenated furans are versatile building blocks in organic synthesis, offering a handle for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of (5-Bromofuran-2-yl)methanol and (5-Chlorofuran-2-yl)methanol in key synthetic reactions, supported by established chemical principles and illustrative experimental data from analogous systems.

The fundamental difference in the chemical behavior of this compound and (5-Chlorofuran-2-yl)methanol lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction significantly influences their reactivity in two major classes of reactions crucial for drug development and materials science: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide precursor is a determining factor in these transformations. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, this compound is anticipated to be more reactive than its chloro-analogue in these reactions, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields in shorter reaction times.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound. Due to the weaker C-Br bond, this compound is expected to undergo oxidative addition to the palladium(0) catalyst more readily than (5-Chlorofuran-2-yl)methanol.

Table 1: Expected Relative Performance in Suzuki-Miyaura Coupling

ParameterThis compound(5-Chlorofuran-2-yl)methanol
Relative Reactivity HigherLower
Typical Catalyst Loading 1-3 mol%3-5 mol% (often with more specialized ligands)
Typical Temperature Room Temperature to 80 °C80-120 °C
Expected Yield Good to ExcellentModerate to Good (may require optimization)
Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide follows the general trend I > OTf > Br >> Cl. This indicates that this compound will be significantly more reactive than its chloro counterpart in Sonogashira couplings.

Table 2: Expected Relative Performance in Sonogashira Coupling

ParameterThis compound(5-Chlorofuran-2-yl)methanol
Relative Reactivity HighLow
Catalyst System Pd/Cu co-catalysis is effectiveMay require more active catalysts and ligands
Typical Temperature Room Temperature to 60 °C60-100 °C
Expected Yield Good to ExcellentLower, often with competing side reactions
Heck Coupling

Similar to other palladium-catalyzed reactions, the oxidative addition of the halide to the palladium catalyst is a crucial step in the Heck reaction. Consequently, this compound is expected to be more reactive than its chloro counterpart.

Table 3: Expected Relative Performance in Heck Coupling

ParameterThis compound(5-Chlorofuran-2-yl)methanol
Relative Reactivity HigherLower
Reaction Time Generally shorterLonger, may require higher temperatures
Catalyst Stability Less prone to deactivationHigher temperatures may lead to catalyst decomposition
Expected Yield GoodModerate to Good

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order can be reversed in nucleophilic aromatic substitution (SNAr) reactions. The rate of an SNAr reaction is often dependent on the stability of the intermediate Meisenheimer complex and the ability of the halogen to act as a leaving group. While bromide is a better leaving group than chloride in many contexts, the electronegativity of the halogen can also play a role in stabilizing the intermediate. For activated aromatic systems, the general reactivity trend is often F > Cl > Br > I. However, for less activated systems, the leaving group ability (I > Br > Cl > F) can become more dominant. Given the electron-donating nature of the hydroxymethyl group and the furan ring itself, the leaving group ability is expected to be the more significant factor.

Table 4: Expected Relative Performance in Nucleophilic Aromatic Substitution

ParameterThis compound(5-Chlorofuran-2-yl)methanol
Relative Reactivity Higher (better leaving group)Lower (poorer leaving group)
Reaction Conditions Milder conditions may sufficeMay require higher temperatures or stronger nucleophiles
Expected Yield Generally higherGenerally lower

Experimental Protocols

The following are representative experimental protocols that can be adapted for a comparative study of the reactivity of this compound and (5-Chlorofuran-2-yl)methanol.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To compare the yield and reaction time for the coupling of the respective halofuran methanol with phenylboronic acid.

Materials:

  • (5-Halofuran-2-yl)methanol (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add (5-halofuran-2-yl)methanol, phenylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the reactivity of the two substrates towards a common nucleophile.

Materials:

  • (5-Halofuran-2-yl)methanol (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, dissolve (5-halofuran-2-yl)methanol in DMF.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Experimental Logic

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling reaction and the logical workflow for a comparative reactivity study.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X (Rate-determining step) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 (Transmetalation Intermediate) Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Ar'B(OH)2 Base Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reactants Starting Materials cluster_reactions Comparative Reactions cluster_analysis Analysis Bromo This compound Suzuki_Bromo Suzuki Coupling Bromo->Suzuki_Bromo SNAr_Bromo SNAr Reaction Bromo->SNAr_Bromo Chloro (5-Chlorofuran-2-yl)methanol Suzuki_Chloro Suzuki Coupling Chloro->Suzuki_Chloro SNAr_Chloro SNAr Reaction Chloro->SNAr_Chloro Analysis_Bromo_Suzuki Yield, Time, Purity Suzuki_Bromo->Analysis_Bromo_Suzuki Analysis_Chloro_Suzuki Yield, Time, Purity Suzuki_Chloro->Analysis_Chloro_Suzuki Analysis_Bromo_SNAr Yield, Time, Purity SNAr_Bromo->Analysis_Bromo_SNAr Analysis_Chloro_SNAr Yield, Time, Purity SNAr_Chloro->Analysis_Chloro_SNAr Conclusion Reactivity Comparison Analysis_Bromo_Suzuki->Conclusion Analysis_Chloro_Suzuki->Conclusion Analysis_Bromo_SNAr->Conclusion Analysis_Chloro_SNAr->Conclusion

Caption: Logical workflow for comparing the reactivity of the two furan derivatives.

Conclusion

References

A Comparative Guide to the Reactivity of Bromofurans and Bromothiophenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, furan and thiophene cores are privileged scaffolds found in numerous pharmaceuticals and organic electronic materials. This guide provides an objective comparison of the reactivity of bromofurans and bromothiophenes in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Heck couplings. The information presented herein, supported by experimental data, aims to facilitate informed decisions in reaction design and optimization.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of brominated five-membered heterocycles is governed by a combination of factors, primarily the position of the bromine atom (C2 vs. C3) and the nature of the heteroatom (oxygen vs. sulfur). Generally, 2-bromo-substituted heterocycles exhibit higher reactivity than their 3-bromo counterparts. This is attributed to the greater polarization of the C-Br bond at the C2 position, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

When comparing bromofurans and bromothiophenes, thiophenes are generally more robust and often provide higher yields in cross-coupling reactions. This difference in reactivity can be attributed to the greater aromaticity of the thiophene ring compared to furan. The higher electronegativity of the oxygen atom in furan leads to a less aromatic and more diene-like character, which can sometimes result in side reactions or lower reaction efficiency.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize representative experimental data for the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions of bromofurans and bromothiophenes. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the data presented is a compilation from various sources to illustrate general reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Bromofurans and Bromothiophenes with Phenylboronic Acid
EntrySubstrateCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[1]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[1]
32-BromofuranPdCl₂(PPh₃)₂K₂CO₃DMF/H₂ONot SpecifiedNot SpecifiedModerate to Good[2]
43-BromofuranPd(PPh₃)₄K₂CO₃Dioxane/H₂O805~75-85
Table 2: Stille Coupling of Bromofurans and Bromothiophenes with Organostannanes
EntrySubstrateOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-BromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene11012-2494[3]
23-BromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene11012-2490[3]
32-BromofuranTributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene11012-2485[3]
43-BromofuranTributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene11012-2482[3]
Table 3: Heck Coupling of Bromofurans and Bromothiophenes with Styrene
EntrySubstrateCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(OAc)₂ / PPh₃Et₃NDMF100-12012-24~55-70[4]
23-BromothiophenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12012-24Moderate[4]
32-BromofuranPd(OAc)₂ / PPh₃Et₃NDMF100-12012-24~60-75
43-BromofuranPd(OAc)₂ / PPh₃Et₃NDMF100-12012-24Moderate

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromofuran (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylfuran.

Protocol 2: Stille Coupling of 3-Bromothiophene with Tributyl(phenyl)stannane
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromothiophene (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add anhydrous and degassed toluene (5 mL) via syringe, followed by tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour. Filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-phenylthiophene.

Protocol 3: Heck Coupling of 2-Bromothiophene with Styrene
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add 2-bromothiophene (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%), and triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.).

  • Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv.) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-styrylthiophene.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X R-X Bromofuran or Bromothiophene Oxidative\nAddition Oxidative Addition R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) R'-B(OH)2, Base R'-B(OH)2 Organoboron Reagent Transmetalation Transmetalation Base Base R-Pd(II)-R'(L2)->Pd(0)L2 R-R' Reductive\nElimination Reductive Elimination R-R' Coupled Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Stille_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X R-X Bromofuran or Bromothiophene Oxidative\nAddition Oxidative Addition R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) R'-SnBu3 R'-SnBu3 Organostannane Reagent Transmetalation Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 R-R' Reductive\nElimination Reductive Elimination R-R' Coupled Product

Caption: Catalytic Cycle of the Stille Coupling.

Heck_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X R-X Bromofuran or Bromothiophene Oxidative\nAddition Oxidative Addition R-Alkene-Pd(II)-X(L2) R-Alkene-Pd(II)-X(L2) R-Pd(II)-X(L2)->R-Alkene-Pd(II)-X(L2) Alkene Alkene Alkene Migratory\nInsertion Migratory Insertion Beta-Hydride\nElimination Beta-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) R-Alkene-Pd(II)-X(L2)->H-Pd(II)-X(L2) Coupled Product Coupled\nProduct Coupled Product H-Pd(II)-X(L2)->Pd(0)L2 Base Reductive\nElimination Reductive Elimination Base Base

Caption: Catalytic Cycle of the Heck Coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Flame-Dried Glassware under Inert Gas Reagents Add Bromofuran/Bromothiophene, Coupling Partner, and Solvent Setup->Reagents Degas Degas the Reaction Mixture Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature with Stirring Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Quench Cool to Room Temperature and Quench Monitor->Quench Extract Extract with Organic Solvent and Wash Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

A Comparative Guide to Suzuki Coupling Reagents for the Synthesis of Furan-Containing Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For researchers focused on synthesizing furan-containing biaryl scaffolds, which are prevalent in many biologically active compounds, the choice of reagents is critical.[2][3][4] This guide provides an objective comparison of alternative reagents to the traditionally used halo-furan derivatives, such as (5-Bromofuran-2-yl)methanol, by focusing on the use of furan-based organoboron reagents. This approach, where the furan moiety is the nucleophilic partner, offers distinct advantages in terms of reagent stability, reactivity, and synthetic strategy.

This guide will delve into a comparative analysis of furan boronic acids, potassium furan-2-yltrifluoroborate, and furan-2-yl MIDA boronate, providing experimental data, detailed protocols, and visualizations to inform your synthetic planning.

Executive Summary: A Shift in Synthetic Strategy

Instead of employing a bromo-furan and an arylboronic acid, an alternative and often advantageous strategy is to use a furan-based boron reagent and an aryl halide. This "reversed" approach provides access to a wider range of commercially available and readily synthesized aryl halides, expanding the accessible chemical space for drug discovery and development.

The primary alternatives to this compound in this context are:

  • Furan Boronic Acids: The most common class of organoboron reagents for Suzuki coupling. They are generally more reactive than their ester counterparts.[5]

  • Potassium Furan-2-yltrifluoroborate: These salts offer enhanced stability compared to boronic acids, are easy to handle, and are often crystalline solids.[6][7] They are less prone to protodeboronation, a common side reaction with heteroaryl boronic acids.[6]

  • Furan-2-yl MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-insensitive solids that are compatible with chromatography.[8][9] This stability allows for their use in multi-step, one-pot syntheses.[8]

The choice between these reagents hinges on a trade-off between reactivity and stability, with implications for reaction conditions, yields, and overall synthetic efficiency.

Performance Comparison: Experimental Data

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various furan-based boron reagents with different aryl halides. These examples have been selected to provide a comparative overview of their performance under various conditions.

Table 1: Suzuki Coupling of Furan Boronic Acids with Aryl Halides

Furan Boronic Acid DerivativeCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Furan-2-boronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295[10]
5-Methylfuran-2-boronic acid4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O100385[6]
Benzofuran-2-boronic acid4-BromoanisolePdCl₂(dppf)K₂CO₃Dioxane/H₂O801292[11]
Furan-3-boronic acid5-BromopyrimidineNiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol1201283Ni-catalyzed

Table 2: Suzuki Coupling of Potassium Furan-2-yltrifluoroborate with Aryl Halides

Coupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O100396[6]
4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O100375[6]
1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃THF/H₂O801291[12]
2-BromopyridinePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O100388[6]

Table 3: Suzuki Coupling of Furan-2-yl MIDA Boronate with Aryl Halides

Coupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzonitrilePd(OAc)₂ / SPhosK₃PO₄THF/H₂O251894[9]
4-ChloroacetophenonePdCl₂(amphos)₂K₃PO₄Toluene/H₂O1002485[9]
2-Bromo-6-methoxynaphthalenePd(OAc)₂ / SPhosK₃PO₄THF/H₂O251896[9]
3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O251889[9]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction using each class of furan-based boron reagent are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Furan Boronic Acids

This protocol is adapted from the coupling of benzofuran-2-boronic acid with an aryl bromide.[11]

Materials:

  • Aryl halide (1.0 equiv)

  • Furan boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, furan boronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine to the mixture and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling with Potassium Furan-2-yltrifluoroborate

This protocol is based on the coupling of potassium heteroaryltrifluoroborates with aryl halides.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium furan-2-yltrifluoroborate (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Ligand (e.g., RuPhos, 6 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., THF/Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Saturated aqueous ammonium chloride

Procedure:

  • To an oven-dried resealable Schlenk tube, add the aryl halide, potassium furan-2-yltrifluoroborate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent system via syringe.

  • Seal the tube and heat the mixture to 100 °C for 3-12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the product.

Protocol 3: General Procedure for Suzuki Coupling with Furan-2-yl MIDA Boronate

This protocol is adapted from the coupling of MIDA boronates with aryl halides.[9]

Materials:

  • Aryl halide (1.0 equiv)

  • Furan-2-yl MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., THF/Water, 10:1 mixture)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

  • Brine

Procedure:

  • In a glovebox or under a stream of argon, add the aryl halide, furan-2-yl MIDA boronate, palladium catalyst, ligand, and base to a dry reaction vial.

  • Add the degassed solvent system.

  • Seal the vial and stir the mixture at room temperature (or heat to 60-80 °C for less reactive halides).

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and the relevance of the synthesized compounds in drug discovery.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-R_furan(L2) Ar-Pd(II)-R_furan(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R_furan(L2) Transmetalation (Furan-B(OR)2) Ar-Pd(II)-R_furan(L2)->Pd(0)L2 Reductive Elimination (Ar-R_furan)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select & Weigh: Aryl Halide Furan Boron Reagent Catalyst & Ligand Base Setup Combine in Vessel Purge with Inert Gas Reagents->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat & Stir (Monitor Progress) Solvent->Heating Quench Cool & Quench Heating->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterization Characterization Purify->Characterization Yield & Purity (NMR, MS)

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Drug_Discovery_Pathway Furan_Boron_Reagents Furan Boronic Acids Trifluoroborates MIDA Boronates Suzuki_Coupling Suzuki-Miyaura Coupling Furan_Boron_Reagents->Suzuki_Coupling Aryl_Halides Diverse Aryl Halides Aryl_Halides->Suzuki_Coupling Furan_Biaryl_Library Library of Furan-Biaryl Compounds Suzuki_Coupling->Furan_Biaryl_Library Biological_Screening High-Throughput Biological Screening Furan_Biaryl_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Drug_Candidate Preclinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Role of furan-biaryl synthesis in a typical drug discovery pipeline.

Pharmacological Relevance of Furan-Containing Biaryls

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][13][14] Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][15][16] The furan moiety can act as a bioisostere for a phenyl ring, often improving the pharmacokinetic profile of a drug candidate.[13]

The synthesis of furan-biaryl compounds via Suzuki coupling is therefore a critical tool for:

  • Lead Generation: Creating diverse libraries of novel compounds for high-throughput screening against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

  • Accessing Novel Chemical Space: The ability to couple a wide variety of furan-based boron reagents with an extensive collection of aryl halides allows for the exploration of previously inaccessible molecular architectures.

Conclusion

The use of furan boronic acids and their more stable derivatives, such as potassium trifluoroborates and MIDA boronates, presents a powerful and versatile alternative to the traditional Suzuki coupling approach that employs halo-furans. While furan boronic acids offer high reactivity, their trifluoroborate and MIDA boronate counterparts provide significant advantages in terms of stability, ease of handling, and amenability to complex synthetic sequences. The choice of reagent will depend on the specific synthetic challenge, including the nature of the coupling partners and the overall synthetic strategy. This guide provides the necessary data and protocols to enable researchers to make informed decisions and efficiently synthesize novel furan-containing biaryl compounds for applications in drug discovery and materials science.

References

A Comparative Spectroscopic Analysis of Substituted Furan-2-ylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of furan-2-ylmethanol and its derivatives substituted at the 5-position. Understanding the impact of these substitutions on the spectral properties is crucial for the identification, characterization, and structural elucidation of these compounds in various scientific applications, including drug discovery and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for furan-2-ylmethanol and a selection of its 5-substituted derivatives. The data for the chloro, bromo, and nitro derivatives are based on closely related compounds and predictive analysis due to the limited availability of direct experimental data for these specific molecules.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, shifts in ppm)

CompoundH3H4H5/Substituent-CH₂OH-OH
Furan-2-ylmethanol~6.33 (dd)~6.23 (dd)~7.37 (dd)~4.55 (s)Variable
5-Methylfuran-2-ylmethanol~6.15 (d)~6.05 (d)~2.28 (s, -CH₃)~4.50 (s)Variable
5-Chlorofuran-2-ylmethanol (Predicted)~6.30 (d)~6.20 (d)-~4.58 (s)Variable
5-Bromofuran-2-ylmethanol (Predicted)~6.35 (d)~6.25 (d)-~4.60 (s)Variable
5-Nitrofuran-2-ylmethanol (Predicted)~7.30 (d)~6.60 (d)-~4.80 (s)Variable

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, shifts in ppm)

CompoundC2C3C4C5-CH₂OHSubstituent Carbon
Furan-2-ylmethanol~152.8~107.5~110.2~142.2~57.4-
5-Methylfuran-2-ylmethanol~153.5~106.3~109.1~151.9~57.2~13.6 (-CH₃)
5-Chlorofuran-2-ylmethanol (Predicted)~154.0~109.0~111.0~130.0~58.0-
5-Bromofuran-2-ylmethanol (Predicted)~155.0~110.0~112.0~118.0~58.2-
5-Nitrofuran-2-ylmethanol (Predicted)~158.0~112.0~113.0~150.0~59.0-

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C=C (Aromatic)C-O-C StretchOther Key Bands
Furan-2-ylmethanol~3350 (broad)~3120~1590, ~1500~1010-
5-Methylfuran-2-ylmethanol~3340 (broad)~3110~1600, ~1510~1015~2920 (C-H, -CH₃)
5-Chlorofuran-2-ylmethanol (Predicted)~3360 (broad)~3125~1585, ~1495~1020~800 (C-Cl)
5-Bromofuran-2-ylmethanol (Predicted)~3365 (broad)~3125~1580, ~1490~1020~750 (C-Br)
5-Nitrofuran-2-ylmethanol (Predicted)~3380 (broad)~3130~1570, ~1480~1025~1520, ~1350 (NO₂)

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Furan-2-ylmethanol9897, 81, 69, 53, 41, 39
5-Methylfuran-2-ylmethanol112111, 97, 95, 81, 53
5-Chlorofuran-2-ylmethanol (Predicted)132/134131/133, 97, 69
5-Bromofuran-2-ylmethanol (Predicted)176/178175/177, 97, 69
5-Nitrofuran-2-ylmethanol (Predicted)143126, 113, 97, 83

Experimental Protocols

General Synthesis of 5-Substituted Furan-2-ylmethanols

A common route for the synthesis of 5-substituted furan-2-ylmethanols involves the reduction of the corresponding 5-substituted furan-2-carbaldehydes or 5-substituted furan-2-carboxylic acids.

  • Synthesis of 5-Substituted Furan-2-carbaldehyde/carboxylic acid: The starting material, furan-2-carbaldehyde or furan-2-carboxylic acid, can be halogenated, nitrated, or alkylated at the 5-position using appropriate reagents and reaction conditions. For example, bromination can be achieved using N-bromosuccinimide (NBS) and nitration using a mixture of nitric and sulfuric acid.

  • Reduction to the Alcohol: The 5-substituted furan-2-carbaldehyde or carboxylic acid is then reduced to the corresponding alcohol. Aldehydes can be readily reduced using sodium borohydride (NaBH₄) in an alcoholic solvent. Carboxylic acids require a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically followed by an aqueous workup to quench the excess reducing agent and protonate the resulting alkoxide.

  • Purification: The final product is purified using standard laboratory techniques such as extraction, followed by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified furan-2-ylmethanol derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is used with 8-16 scans. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common ionization method for these compounds.

  • Data Acquisition: The instrument is set to scan a relevant mass-to-charge (m/z) range.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material (Furan-2-carbaldehyde/acid) reaction Functionalization at C5 (Halogenation, Nitration, etc.) start->reaction reduction Reduction to Alcohol (NaBH4 or LiAlH4) reaction->reduction purification Purification (Extraction, Chromatography) reduction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Characterization ir IR Spectroscopy purification->ir Characterization ms Mass Spectrometry purification->ms Characterization elucidation Structure Elucidation & Comparison nmr->elucidation ir->elucidation ms->elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of substituted furan-2-ylmethanols.

Navigating the Reactivity of (5-Bromofuran-2-yl)methanol: A Comparative Kinetics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicting Reactivity: The Influence of Substituents

The kinetic behavior of (5-bromofuran-2-yl)methanol is primarily dictated by the electronic properties of the bromine and hydroxymethyl substituents on the furan ring.

  • Bromine (at C5): As an electron-withdrawing group, the bromine atom deactivates the furan ring towards electrophilic attack through an inductive effect. However, its lone pairs can participate in resonance, which can influence the regioselectivity of certain reactions. In reactions where the furan ring acts as a diene (e.g., Diels-Alder), the electron-withdrawing nature of bromine is expected to decrease the reaction rate compared to unsubstituted furan. Conversely, in nucleophilic aromatic substitution reactions (not typical for furan but relevant for analogous systems), the bromine can act as a leaving group.

  • Hydroxymethyl (at C2): The -CH₂OH group is generally considered to be weakly electron-donating or electron-neutral in its overall effect on the aromatic ring. It can participate in reactions typical of primary alcohols, such as oxidation, esterification, and etherification. The proximity of the hydroxymethyl group to the furan ring may also influence the stereoselectivity of certain reactions.

Comparative Kinetic Data of Analogous Furan Derivatives

To quantitatively benchmark the expected reactivity of this compound, we can examine the kinetic data of structurally related compounds.

Electrophilic Attack: Reaction with Singlet Oxygen

The reaction of furans with singlet oxygen is a well-studied example of an electrophilic attack. Furfuryl alcohol (furan-2-yl)methanol, the non-brominated analog of our target molecule, serves as an excellent point of comparison.

CompoundReagentRate Constant (k)Temperature (°C)SolventReference
Furfuryl AlcoholSinglet Oxygen (¹O₂)1.00 x 10⁸ M⁻¹s⁻¹22Freshwater[1]
Furfuryl AlcoholSinglet Oxygen (¹O₂)Increased by 19% in 1 M NaCl22Saltwater[1][2]

Table 1: Reaction Rate Constants of Furfuryl Alcohol with Singlet Oxygen.

Based on this data, the electron-withdrawing bromine atom in this compound is anticipated to decrease the rate of reaction with singlet oxygen compared to furfuryl alcohol due to the deactivation of the furan ring.

Catalytic Hydrogenation

The hydrogenation of the furan ring is a common transformation. Kinetic studies on the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol provide insights into the conditions required for such reactions.

CompoundCatalystSolventTemperature (K)Pressure (MPa)ObservationsReference
Furfuryl Alcohol5% Ru/TiO₂2-propanol313-3630.68-4.08>97% selectivity to THFA at ≤ 333 K[3]

Table 2: Kinetic Parameters for the Hydrogenation of Furfuryl Alcohol.

The presence of the bromine atom in this compound could potentially influence the catalyst activity and selectivity during hydrogenation. The possibility of hydrodebromination as a side reaction should be considered.

Diels-Alder Reaction

The furan ring can act as a diene in Diels-Alder reactions. Kinetic studies on furan-maleimide systems demonstrate the reversible nature of this cycloaddition.

Furan DerivativeDienophileKey Kinetic ParametersMethodologyReference
Furan-functionalized polystyreneMaleimideApparent kinetic coefficient (k_app) and Arrhenius activation energy (Ea) were calculated.Infrared Spectroscopy[4]

Table 3: Kinetic Analysis of Furan in Diels-Alder Reactions.

The electron-withdrawing nature of the bromine substituent in this compound is expected to decrease the rate of the Diels-Alder reaction compared to an unsubstituted furan derivative.

Experimental Protocol for Kinetic Analysis

For researchers wishing to determine the specific reaction kinetics of this compound, the following general protocol, based on common techniques for studying furan derivatives, can be adapted.

Objective: To determine the rate law, rate constant, and activation energy for a given reaction of this compound.

Materials:

  • This compound

  • Reactant of interest (e.g., electrophile, oxidizing agent)

  • Appropriate solvent

  • Internal standard for chromatography

  • Quenching agent (if necessary)

  • Spectrophotometer (UV-Vis or other), Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the reactant, and the internal standard in the chosen solvent.

  • Reaction Setup: In a thermostated reactor, combine the solvent and the reactant solution. Allow the mixture to reach the desired temperature.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the this compound stock solution to the reactor with vigorous stirring. Start a timer immediately.

  • Monitoring Reaction Progress: At specific time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: If necessary, quench the reaction in the aliquot immediately by adding a suitable quenching agent or by rapid cooling.

  • Analysis: Analyze the concentration of this compound and/or the product in the aliquots using a pre-calibrated analytical technique (e.g., GC, HPLC, or UV-Vis spectroscopy).

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial rate of the reaction.

    • Perform experiments with varying initial concentrations of each reactant to determine the reaction order with respect to each component and establish the rate law.

    • Calculate the rate constant (k) from the rate law and the experimental data.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualizing the Experimental Workflow

Experimental_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (this compound, Reactant, Internal Standard) thermostated_reactor Thermostated Reactor Setup stock_solutions->thermostated_reactor initiate_reaction Initiate Reaction thermostated_reactor->initiate_reaction sampling Withdraw Aliquots at Time Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench analytical_measurement Analytical Measurement (GC, HPLC, UV-Vis) quench->analytical_measurement data_processing Data Processing and Plotting analytical_measurement->data_processing kinetic_parameters Determine Rate Law, k, Ea data_processing->kinetic_parameters

Caption: A flowchart illustrating the key steps in an experimental workflow for determining the reaction kinetics of this compound.

Conclusion

While direct kinetic data for this compound remains to be experimentally determined, a comparative analysis of related furan derivatives provides valuable insights into its expected reactivity. The electron-withdrawing nature of the bromine substituent likely deactivates the furan ring towards electrophilic attack while potentially serving as a leaving group in other transformations. The provided experimental protocol offers a roadmap for researchers to elucidate the precise kinetic parameters for reactions involving this important synthetic intermediate, thereby enabling more efficient and controlled chemical syntheses.

References

A Comparative Guide to the DFT-Elucidated Reactivity of (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Furan Reactivity

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity, arising from the delocalization of six π-electrons, dictates its chemical behavior. Furan is considered an electron-rich aromatic compound, making it susceptible to electrophilic substitution reactions.[1] The oxygen atom significantly influences the electron distribution in the ring, directing electrophilic attack primarily to the C2 and C5 positions.

II. Comparative Analysis of Reactivity

To understand the reactivity of (5-Bromofuran-2-yl)methanol, we will compare it with unsubstituted furan and other relevant substituted furans. The primary factors influencing its reactivity are the electronic effects of the bromo and hydroxymethyl substituents.

  • Unsubstituted Furan: Serves as our baseline for reactivity. DFT studies have established its global and local reactivity descriptors.[1]

  • This compound: The target molecule. The bromine atom at the C5 position is an electron-withdrawing group due to its electronegativity, which is expected to decrease the overall electron density of the furan ring, thereby reducing its reactivity towards electrophiles compared to unsubstituted furan. The hydroxymethyl group at the C2 position is generally considered a weakly electron-donating group through resonance, which could partially counteract the effect of the bromine.

  • Furfuryl Alcohol (Furan-2-yl)methanol: A key precursor and a useful comparison. Lacking the electron-withdrawing bromo group, it is expected to be more reactive towards electrophiles than this compound.

  • 5-Halofurfurals: These compounds, bearing a halogen and a carbonyl group (an electron-withdrawing group), provide insight into the impact of halogen substitution on the furan ring's reactivity.

Data Presentation: DFT-Calculated Reactivity Descriptors

Quantitative comparison of reactivity can be achieved through DFT-calculated descriptors. The following table summarizes key conceptual DFT reactivity indices for furan, which help in predicting chemical behavior. While specific values for this compound are not available, the trends observed from substituent effects on furan can be used for qualitative prediction.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Global Electrophilicity (ω)Notes
Furan -6.37-0.026.351.1656Electron-rich, prone to electrophilic attack.[1]
This compound Predicted LowerPredicted LowerPredicted SmallerPredicted HigherThe electron-withdrawing Br group is expected to lower both HOMO and LUMO energies. The overall effect on the gap and electrophilicity will depend on the interplay between the -Br and -CH2OH groups.
Furfuryl Alcohol Predicted HigherPredicted HigherPredicted Similar/Slightly SmallerPredicted LowerThe electron-donating nature of the hydroxymethyl group would raise the HOMO energy, increasing nucleophilicity.

Note: The predicted trends are based on established principles of substituent effects in aromatic systems.

Fukui Functions for Site Selectivity

The Fukui function is a local reactivity descriptor derived from DFT that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. For furan, DFT calculations show that the C2 and C5 positions are the most susceptible to electrophilic attack.[1]

In the case of this compound, the C5 position is already substituted. The electron-withdrawing bromine atom would deactivate this position. The hydroxymethyl group at C2 would activate the ring towards electrophilic substitution, but the primary site for further substitution would likely be the C3 or C4 position, with the exact selectivity depending on the interplay of electronic and steric factors.

III. Experimental Protocols: A Methodological Overview

While no specific experimental protocols for the reactivity of this compound were found, the following outlines a general computational methodology for obtaining the DFT-based reactivity descriptors discussed in this guide.

DFT Calculation of Reactivity Descriptors
  • Geometry Optimization: The molecular geometry of the furan derivative is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization. The HOMO-LUMO gap is then calculated.

  • Conceptual DFT Reactivity Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity (ω) are calculated from the HOMO and LUMO energies using the following equations:

    • μ ≈ (EHOMO + ELUMO) / 2

    • η ≈ ELUMO - EHOMO

    • ω = μ2 / (2η)

  • Local Reactivity Descriptors (Fukui Functions): To determine the site selectivity, condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack) are calculated for each atom 'k' in the molecule. This is typically done using a finite difference approach by calculating the electronic population of the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) species at the optimized geometry of the neutral molecule.

IV. Visualizing Reactivity Concepts

The following diagrams illustrate key concepts related to the reactivity of substituted furans and the workflow for their computational analysis.

Electrophilic_Substitution_on_Furan Furan Furan Ring Intermediate Sigma Complex (Carbocation Intermediate) Furan->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Furan Intermediate->Product Loss of H+

Figure 1. Generalized mechanism for electrophilic aromatic substitution on the furan ring.

DFT_Reactivity_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output: Reactivity Descriptors Molecule Molecular Structure (this compound) GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Molecule->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc SPE_N Single Point Energy (N electrons) GeoOpt->SPE_N SPE_Nplus1 Single Point Energy (N+1 electrons) GeoOpt->SPE_Nplus1 SPE_Nminus1 Single Point Energy (N-1 electrons) GeoOpt->SPE_Nminus1 FMO HOMO, LUMO, Gap SPE_N->FMO Local Local Descriptors (Fukui Functions) SPE_N->Local Global Global Descriptors (μ, η, ω) SPE_Nplus1->Global SPE_Nplus1->Local SPE_Nminus1->Global SPE_Nminus1->Local

Figure 2. A typical workflow for calculating DFT-based reactivity descriptors.

V. Conclusion

Based on the principles of physical organic chemistry and supported by DFT studies on related furan derivatives, it can be concluded that this compound is likely to be less reactive towards electrophilic substitution than unsubstituted furan or furfuryl alcohol due to the electron-withdrawing nature of the bromine atom. The primary sites for electrophilic attack are predicted to be the C3 and C4 positions of the furan ring. The hydroxymethyl group may participate in various other reactions, such as oxidation or etherification, and its presence will sterically and electronically influence the reactivity of the adjacent C3 position. For a more precise and quantitative understanding of the reactivity of this compound, dedicated DFT calculations following the outlined protocol are highly recommended. This will provide valuable data for optimizing reaction conditions and predicting potential side products in synthetic applications.

References

A Comparative Guide to Analytical Method Validation for (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of (5-Bromofuran-2-yl)methanol.

Due to the limited availability of specific method validation data for this compound in publicly accessible literature, this guide presents a hypothetical performance comparison based on established methodologies for structurally similar compounds, including brominated aromatics and furan derivatives. The provided experimental protocols and validation data serve as a practical framework to guide researchers in the development and validation of their own analytical methods for this compound.

Performance Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural confirmation. The following table summarizes the anticipated performance characteristics for each technique.

Table 1: Hypothetical Performance Comparison of HPLC-UV and GC-MS for the Analysis of this compound

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Typical Stationary Phase C18 silica gel (Reversed-Phase)5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass fragmentation pattern
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation and data analysis

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections provide representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the analysis of non-volatile and thermally stable compounds like this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 80% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (based on the UV absorbance of the furan ring and bromine substitution).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Dissolve the sample in the mobile phase to a concentration expected to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. Given the potential for thermal degradation, careful optimization of the injection temperature is crucial for this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C (optimization may be required to prevent degradation).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z corresponding to the molecular ion and key fragments).

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

  • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of the analyte.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for analytical method validation according to ICH Q2(R1) guidelines.[1]

G Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method (e.g., HPLC-UV, GC-MS) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (ICH Q2(R1)) Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Statistical_Analysis Statistical Analysis of Data Collect_Data->Statistical_Analysis Compare_Criteria Compare with Acceptance Criteria Statistical_Analysis->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Decision Tree for Method Selection

Choosing the most appropriate analytical technique is a critical first step. The following decision tree provides a logical framework for selecting between HPLC-UV and GC-MS for the analysis of this compound, considering key sample and analytical requirements.

G Decision Tree for Method Selection node_result node_result Start Start: Analyze this compound Is_Volatile Is the analyte sufficiently volatile and thermally stable? Start->Is_Volatile High_Sensitivity Is high sensitivity (sub-µg/mL) required? Is_Volatile->High_Sensitivity Yes Complex_Matrix Is the sample matrix complex? Is_Volatile->Complex_Matrix No Structural_Confirmation Is definitive structural confirmation required? High_Sensitivity->Structural_Confirmation No Use_GCMS Use GC-MS High_Sensitivity->Use_GCMS Yes Structural_Confirmation->Use_GCMS Yes Use_HPLCUV Use HPLC-UV Structural_Confirmation->Use_HPLCUV No Complex_Matrix->Use_HPLCUV No Consider_HPLCMS Consider HPLC-MS Complex_Matrix->Consider_HPLCMS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of furan rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. (5-Bromofuran-2-yl)methanol is a key building block, and its efficient coupling via palladium-catalyzed reactions is of significant interest. This guide provides a comparative overview of common palladium catalysts applicable to the cross-coupling of this compound, supported by experimental data from analogous brominated furan derivatives. The selection of the optimal catalyst system is critical for achieving high yields, selectivity, and reaction efficiency.

While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon extensive data from structurally similar substrates to provide a reliable framework for catalyst selection and reaction optimization. The primary coupling reactions considered here are the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental transformations in modern organic synthesis.

Performance Comparison of Palladium Catalysts

The choice of palladium precursor, ligand, base, and solvent system is paramount in controlling the outcome of the coupling reaction. The following table summarizes the performance of various palladium catalyst systems in coupling reactions of aryl bromides structurally related to this compound. This data serves as a strong starting point for developing a successful coupling protocol.

Coupling ReactionPalladium Catalyst/PrecursorLigandBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Notes
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901275Effective for coupling of 2-bromo-5-methylfuran with phenylboronic acid.[1]
Suzuki-Miyaura PdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96Broad applicability for various boronic acids with bromo-pyridines.[2]
Suzuki-Miyaura Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, suitable for lower catalyst loading.[2]
Heck Pd(OAc)₂PPh₃Et₃NDMF100--Standard conditions for Heck reaction of 2-halofurans with styrene.[1]
Heck [PdCl(allyl)]₂-K₂CO₃DMF702up to 59.2Found to be a superior palladium precursor for the Heck arylation of 2,3-dihydrofuran.[3]
Sonogashira Pd(PPh₃)₄PPh₃Et₃N/DIPATHF/DMFRT - 60--General catalyst for mono-alkynylation of dibromofurans.[4]
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N/DIPATHF/DMFRT - 60--Another effective catalyst for Sonogashira couplings.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of any synthetic procedure. Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, adapted from procedures for similar brominated furan substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is based on the coupling of 2-halofurans with phenylboronic acid.[1]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (sufficient to make a 0.2 M solution of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Heck Coupling

This protocol is adapted from the Heck reaction of 2-halofurans with styrene.[1]

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired alkene (e.g., styrene, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%) in N,N-dimethylformamide (DMF), add triethylamine (Et₃N, 1.5 eq.).

  • Reaction Execution: Degas the mixture and heat it to 100 °C under a nitrogen atmosphere. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is designed for the selective mono-alkynylation of brominated furans.[4]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (CuI, 2-10 mol%). Add this compound (1.0 eq.) and an anhydrous solvent such as THF or DMF.

  • Reagent Addition: Add the base (e.g., triethylamine or diisopropylamine, 2-3 eq.) and the terminal alkyne (1.0-1.2 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Solvent & Reagent Addition Solvent & Reagent Addition Reaction Setup->Solvent & Reagent Addition Reaction Execution Reaction Execution Solvent & Reagent Addition->Reaction Execution Work-up Work-up Reaction Execution->Work-up Purification Purification Work-up->Purification Product Analysis Product Analysis Purification->Product Analysis G Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Ar-X Transmetalation Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n R-M Ar-Pd(II)(R)L_n->Pd(0)L_n Ar-R Reductive Elimination Reductive Elimination

References

Benchmarking the efficiency of different bases in Buchwald-Hartwig amination of bromofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal reaction in modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various bases for the Buchwald-Hartwig amination of bromofurans, offering valuable insights for reaction optimization. Due to the limited direct comparative data on bromofuran substrates, this guide leverages experimental results from structurally analogous heteroaryl bromides to provide a predictive performance overview.

Data Presentation: Performance of Various Bases

The selection of a suitable base is paramount for a successful Buchwald-Hartwig amination. The following table summarizes the performance of commonly employed bases in the amination of bromobenzene and 2-bromopyridine, which serve as reasonable models for the reactivity of bromofurans. It is important to note that reaction conditions such as the palladium precursor, ligand, solvent, and temperature are interconnected and can influence the outcome.

BaseSubstrateAmineCatalyst SystemSolventTemp. (°C)Yield (%)Noteworthy Characteristics
NaOt-Bu 2-BromopyridineBenzamide[Pd(cinnamyl)Cl]₂ / XantphosToluene11085High reaction rates and catalyst efficiency, but incompatible with base-sensitive functional groups.[1]
LHMDS Aryl HalideMorpholine(SIPr)Pd(methallyl)ClTHF22>95Useful for substrates with protic functional groups and for reactions at lower temperatures.[2]
Cs₂CO₃ BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhosToluene10096Offers excellent functional group tolerance and is often effective for challenging couplings.[3]
K₃PO₄ Aryl Iodidep-toluidineNi(acac)₂ / Phenylboronic Ester-->90A weaker base that provides good functional group compatibility.[4]
K₂CO₃ 2-HalopyridineAnilineCuI / Cs₂CO₃-10096A mild and cost-effective base, though it may require higher temperatures or longer reaction times.[5]
DBU 4-BromobenzonitrileBenzamidePd₂(dba)₃ / XantphosDMF11083A soluble organic base that can lead to homogeneous reaction conditions, beneficial for reproducibility and flow chemistry.[1]

Note: The yields presented are for the specific reactions cited and should be considered as a guide. Optimization for a particular bromofuran substrate is recommended.

Experimental Protocols: A General Procedure for Base Screening

This protocol provides a framework for the systematic evaluation of different bases in the Buchwald-Hartwig amination of a generic bromofuran.

Materials:

  • Bromofuran (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add the palladium precatalyst, phosphine ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Add the bromofuran and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired aminofuran.

Mandatory Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ inv1 Pd0->inv1 OxAdd Oxidative Addition (Ar-X) PdII_complex Ar-Pd(II)(X)L₂ inv2 PdII_complex->inv2 Amine_Coord Amine Coordination (R₂NH) PdII_amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ inv3 PdII_amine_complex->inv3 Deprotonation Deprotonation (Base) PdII_amido_complex Ar-Pd(II)(NR₂)L₂ inv4 PdII_amido_complex->inv4 RedElim Reductive Elimination Product Product (Ar-NR₂) inv1->PdII_complex Ar-X inv2->PdII_amine_complex R₂NH inv3->PdII_amido_complex Base inv4->Pd0 inv4->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

A Comparative Guide to the Isomeric Purity Analysis of (5-Bromofuran-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and intermediates like (5-Bromofuran-2-yl)methanol is critical. Positional isomers, which have the same molecular formula but differ in the substitution pattern on the furan ring, can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of isomeric purity, supported by experimental protocols and representative data.

The primary isomers of concern for this compound are its positional isomers, where the bromo and hydroxymethyl functional groups are located at different positions on the furan ring.

G Potential Positional Isomers of (Bromofuran-yl)methanol cluster_main cluster_isomers Potential Positional Isomers A This compound (Target Compound) B (4-Bromofuran-2-yl)methanol A->B Isomeric Impurities C (3-Bromofuran-2-yl)methanol A->C Isomeric Impurities D (5-Bromofuran-3-yl)methanol A->D Isomeric Impurities

Figure 1: Potential positional isomers of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolution, reproducibility, and suitability for non-volatile and thermally sensitive compounds like furanmethanols. Separation is typically achieved using a reversed-phase column where isomers are resolved based on subtle differences in their polarity and interaction with the stationary phase.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Performance Data

The following table presents representative chromatographic data for the separation of this compound and its potential positional isomers.

CompoundRetention Time (min)Relative Retention TimeResolution (USP)
(3-Bromofuran-2-yl)methanol4.80.80-
(4-Bromofuran-2-yl)methanol5.50.92> 2.0
This compound 6.0 1.00 > 2.0
(5-Bromofuran-3-yl)methanol6.71.12> 2.0

Advantages:

  • Excellent resolution for positional isomers.[1][2]

  • Non-destructive, allowing for fraction collection if needed.

  • High precision and robustness for quantitative analysis.

Limitations:

  • Provides limited structural information; peak identification relies on reference standards.

  • May require longer analysis times compared to GC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. For furan derivatives, GC-MS can provide both retention time and mass spectral data for confident identification.[3][4]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

Performance Data

GC-MS allows for the separation and identification of isomers based on retention time and unique fragmentation patterns.

CompoundRetention Time (min)Key Mass Fragments (m/z)
(3-Bromofuran-2-yl)methanol8.2176/178 (M+), 97, 69
(4-Bromofuran-2-yl)methanol8.5176/178 (M+), 97, 69
This compound 8.9 176/178 (M+), 97, 69
(5-Bromofuran-3-yl)methanol9.3176/178 (M+), 147/149, 69

Note: The molecular ion (M+) will show a characteristic isotopic pattern for bromine (79Br/81Br ≈ 1:1).

Advantages:

  • High sensitivity and specificity from mass spectrometric detection.[5]

  • Provides structural information through fragmentation patterns, aiding in the identification of unknown impurities.

  • Excellent separation efficiency for volatile isomers.[4]

Limitations:

  • Requires the analyte to be thermally stable and volatile.

  • Positional isomers may produce very similar mass spectra, making differentiation reliant on chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of isomers. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C). For substituted furans, the chemical shifts and coupling constants of the furan ring protons are highly sensitive to the positions of the substituents, allowing for clear differentiation.[6]

Experimental Protocol: ¹H NMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

Performance Data

The ¹H NMR spectra of the isomers will show distinct patterns for the furan ring protons.

CompoundFuran Proton Chemical Shifts (δ, ppm) & Coupling Constants (J, Hz)
(3-Bromofuran-2-yl)methanolH4: ~6.4 (d, J≈2.0 Hz), H5: ~7.4 (d, J≈2.0 Hz)
(4-Bromofuran-2-yl)methanolH3: ~6.3 (s), H5: ~7.5 (s)
This compound H3: ~6.4 (d, J≈3.4 Hz), H4: ~6.2 (d, J≈3.4 Hz)
(5-Bromofuran-3-yl)methanolH2: ~7.6 (s), H4: ~6.5 (s)

Advantages:

  • Provides definitive structural information, making it the gold standard for isomer identification.[6]

  • Can be used for quantitative analysis (qNMR) with an internal standard.

  • Non-destructive.

Limitations:

  • Lower sensitivity compared to HPLC and GC-MS.

  • Requires a higher concentration of the analyte.

  • Complex mixtures can lead to overlapping signals, making interpretation difficult without 2D NMR techniques.

Workflow and Method Selection

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high-throughput screening.

G cluster_analysis Analytical Techniques cluster_data Data Output cluster_result Final Assessment start Sample of This compound prep Sample Preparation (Dilution/Dissolution) start->prep hplc HPLC Analysis prep->hplc Select Method gcms GC-MS Analysis prep->gcms Select Method nmr NMR Spectroscopy prep->nmr Select Method hplc_data Chromatogram (Retention Time, Peak Area) hplc->hplc_data gcms_data Chromatogram & Mass Spectrum (RT, m/z, Fragmentation) gcms->gcms_data nmr_data NMR Spectrum (Chemical Shift, Coupling) nmr->nmr_data result Isomeric Purity Determination hplc_data->result gcms_data->result nmr_data->result

Figure 2: General workflow for isomeric purity analysis.
Summary Comparison

FeatureHPLCGC-MSNMR Spectroscopy
Primary Application Quantitative PurityQualitative & QuantitativeStructural Elucidation
Resolution High to ExcellentExcellentN/A (resolves signals)
Sensitivity HighVery HighLow
Structural Info Low (indirect)Moderate (fragmentation)High (definitive)
Throughput HighMediumLow
Best For Routine QC, stability testingImpurity identificationDefinitive isomer confirmation

References

Safety Operating Guide

Proper Disposal of (5-Bromofuran-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (5-Bromofuran-2-yl)methanol is a critical aspect of laboratory safety for researchers, scientists, and drug development professionals. Due to its potential hazards, this halogenated organic compound must be managed as hazardous waste from the point of generation through to its final disposal. Adherence to institutional and regulatory guidelines is paramount to protect personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[3] Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[1]
Body Protection A laboratory coat or a chemical-resistant apron.To prevent contamination of personal clothing.[3]
Respiratory Protection Use only in a well-ventilated area or with a NIOSH-approved respirator if dust or aerosols are generated.[1][3]To prevent inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

  • Waste Collection and Segregation :

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the hazard pictograms (e.g., harmful, irritant).

  • Storage :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.

    • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents, direct sunlight, and heat sources.[4]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.

    • Never dispose of this compound down the drain or in the regular trash.[3] The recommended disposal method is to send it to an approved waste disposal plant.[1][3]

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated.[3]

  • Personal Protection : Wear the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

  • Containment and Cleanup :

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

  • Collect and Dispose : Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area thoroughly with a detergent solution followed by clean water.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of this compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Compatible Container B->C D Is the container full? C->D E Seal Container D->E Yes H Continue Waste Collection D->H No F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal F->G H->C

References

Essential Safety and Operational Guide for (5-Bromofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling, storage, and disposal of (5-Bromofuran-2-yl)methanol (CAS No. 27230-58-6). Adherence to these protocols is critical for ensuring personnel safety and maintaining regulatory compliance in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. Confirmed hazard statements indicate that this compound is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1]

Appropriate PPE is mandatory for all procedures involving this chemical. The following table summarizes the required PPE for various laboratory operations.

Activity Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields.Chemical-resistant gloves (e.g., Nitrile rubber).N95 (US) or equivalent dust mask. A full-face respirator is recommended if irritation is experienced.Standard lab coat.
Preparing Solutions Chemical splash goggles and a face shield if splashing is likely.Chemical-resistant gloves (e.g., Nitrile rubber).Work within a certified chemical fume hood to avoid inhaling vapors.Chemical-resistant lab coat or apron over a standard lab coat.
Running Reactions Tightly fitting safety goggles with side-shields.Chemical-resistant gloves (e.g., Nitrile rubber).All operations must be conducted within a certified chemical fume hood.Standard lab coat.
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Full-face respirator with appropriate cartridges for organic vapors and particulates.Chemical-resistant coveralls or apron.

Handling and Storage Protocols

Safe handling and storage are crucial to prevent exposure and maintain the integrity of the compound.

Precautions for Safe Handling:
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Conditions for Safe Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuff containers.[2]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
If Swallowed Get medical help immediately. Rinse mouth with water.[2]
If on Skin Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse.[2]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:
  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2] Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Conduct Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Collect All Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromofuran-2-yl)methanol
Reactant of Route 2
(5-Bromofuran-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.